nor-NOHA
Description
N-Hydroxy-nor-L-arginine (nor-NOHA) is under investigation in clinical trial NCT02009527 (Arginase Inhibition in Ischemia-reperfusion Injury).
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=C(N)NO)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332211 | |
| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189302-40-7, 291758-32-2 | |
| Record name | Nor-noha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nor-NOHA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOR-NOHA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Nω-Hydroxy-nor-L-arginine (nor-NOHA)
Core Synthesis and Properties
Nω-hydroxy-nor-L-arginine, commonly abbreviated as nor-NOHA, is a pivotal small molecule inhibitor extensively utilized in biomedical research. It is a derivative of L-arginine, characterized by a shorter alkyl chain and a hydroxyguanidine group. This structural modification confers a high affinity for its primary molecular target, the enzyme arginase.
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid
-
Molecular Formula: C₅H₁₂N₄O₃
-
Molecular Weight: 176.17 g/mol
This compound is typically available as a diacetate or monoacetate salt to improve its stability and solubility in aqueous solutions.
Mechanism of Action and Biochemical Effects
This compound functions as a potent, selective, and reversible competitive inhibitor of both arginase I (cytosolic) and arginase II (mitochondrial) isoforms. It exerts its inhibitory effect by binding to the manganese cluster within the active site of the arginase enzyme, thereby preventing the hydrolysis of L-arginine to L-ornithine and urea.
The inhibition of arginase by this compound has significant downstream consequences on cellular metabolism and signaling. By preventing the consumption of L-arginine by arginase, this compound effectively increases the bioavailability of this amino acid for other enzymatic pathways, most notably for nitric oxide synthase (NOS).
Quantitative Inhibition Data
The potency of this compound as an arginase inhibitor has been quantified in various studies, with IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibition constant) values varying depending on the arginase isoform and the experimental conditions.
| Parameter | Enzyme Source | Value (µM) | Reference |
| IC₅₀ | Rat Liver Arginase | < 1 - 2 | |
| Mouse Macrophage Arginase | 10 - 12 | ||
| Murine Macrophage Arginase | 12 ± 5 | ||
| Ki | Rat Liver Arginase | 0.5 | |
| Human Arginase II | 0.051 | ||
| Kd | Human Arginase I | 0.517 |
Signaling Pathways and Experimental Workflows
The primary signaling pathway influenced by this compound is the L-arginine metabolic pathway. By inhibiting arginase, this compound shunts L-arginine towards the nitric oxide synthase (NOS) pathway, leading to increased production of nitric oxide (NO) and L-citrulline.
Experimental Workflow: Arginase Inhibition Assay
A common method to determine the inhibitory potential of this compound is the in vitro arginase activity assay. This typically involves the colorimetric measurement of urea produced from the hydrolysis of L-arginine.
Key Experimental Protocols
In Vitro Arginase Inhibition Assay
-
Principle: This assay quantifies the amount of urea produced by the enzymatic activity of arginase on L-arginine. The inhibition by this compound is determined by comparing the urea production in its presence versus its absence.
-
Methodology:
-
Prepare a solution of purified arginase (e.g., from rat liver) in a suitable buffer.
-
Pre-incubate the enzyme with varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding a known concentration of L-arginine.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction, often by adding an acidic solution.
-
Quantify the urea produced using a colorimetric method, such as the diacetyl monoxime assay, which forms a colored product with urea that can be measured spectrophotometrically.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
-
Cell-Based Apoptosis Assay under Hypoxia
-
Principle: This protocol assesses the ability of this compound to induce apoptosis in cancer cells, particularly under hypoxic conditions.
-
Methodology:
-
Culture leukemic cells (e.g., K562 cells) in appropriate media.
-
Expose the cells to either normoxic (e.g., 21% O₂) or hypoxic (e.g., 1.5% O₂) conditions in a specialized incubator.
-
Treat the cells with a dose range of this compound (e.g., 0.1-1 mM) or a vehicle control for a specified duration (e.g., 72 hours).
-
Harvest the cells and stain with apoptosis markers, such as Annexin V and a viability dye (e.g., 7-AAD).
-
Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and dead cells.
-
In Vivo Studies in Rodent Models
-
Principle: These studies evaluate the physiological effects of this compound in a living organism, for example, its impact on tumor growth or cardiovascular parameters.
-
Methodology:
-
Select an appropriate animal model (e.g., BALB/c mice for tumor studies, Sprague-Dawley rats for cardiovascular studies).
-
Administer this compound via a suitable route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing regimens can vary, for example, a single dose of 100 mg/kg (i.v.) has been used in rats to study cardioprotection.
-
Monitor the desired outcomes over time. This could involve measuring tumor volume, blood pressure, or collecting blood and tissue samples for analysis.
-
At the end of the study, euthanize the animals and perform further ex vivo analyses on tissues of interest.
-
Applications in Research and Drug Development
This compound is a valuable tool in several areas of biomedical research:
-
Cancer Research: Arginase is often overexpressed in the tumor microenvironment, leading to L-arginine depletion and suppression of T-cell-mediated anti-tumor immunity. This compound has been investigated for its potential to reverse this immunosuppression and inhibit tumor growth. It has also been shown to induce apoptosis in leukemic cells under hypoxic conditions.
-
Cardiovascular Disease: By increasing NO production, this compound can promote vasodilation and has shown cardioprotective effects in models of ischemia-reperfusion injury.
-
Immunology and Infectious Diseases: Arginase plays a role in regulating immune responses. This compound is used to study the interplay between arginase and NOS in immune cells like macrophages during infection.
Off-Target Effects and Research Considerations
While widely used as a specific arginase inhibitor, emerging evidence suggests that some of the biological effects of this compound may be independent of arginase inhibition. For instance, its anti-leukemic activity under hypoxia was found to persist even after the genetic knockout of arginase 2 (ARG2). This indicates the presence of off-target effects that researchers must consider when interpreting their results.
Furthermore, it has been reported that this compound can spontaneously release a nitric oxide-like molecule in cell culture media, which could confound studies investigating its effects on NOS-dependent signaling. Therefore, appropriate controls are crucial to dissect the arginase-dependent versus independent effects of this compound.
Conclusion
An In-depth Technical Guide to the Chemical Properties of nor-NOHA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of arginase, a critical enzyme in the urea cycle that metabolizes L-arginine to ornithine and urea. By competitively binding to arginase, this compound modulates the bioavailability of L-arginine, a common substrate for both arginase and nitric oxide synthase (NOS). This inhibition shunts L-arginine towards the NOS pathway, leading to increased production of nitric oxide (NO), a key signaling molecule with diverse physiological roles. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, stability, and key physicochemical parameters. It further details its mechanism of action as an arginase inhibitor and its impact on downstream signaling pathways. Experimental protocols for its synthesis and the determination of its inhibitory activity are also provided to facilitate further research and drug development efforts.
Chemical Properties of this compound
This compound is an L-alpha-amino acid derivative with a hydroxyguanidine group.[1] Its chemical structure is fundamental to its inhibitory activity against arginase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | [1] |
| Molecular Formula | C5H12N4O3 | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 189302-40-7 | [1] |
| Predicted Water Solubility | 2.24 mg/mL | [2] |
| Predicted logP | -3.6 to -3.7 | [2] |
| Predicted pKa (Strongest Acidic) | 2.08 | [2] |
| Predicted pKa (Strongest Basic) | 10.56 | [2] |
| Physiological Charge | 1 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, a general outline of which is presented below. This synthetic route is based on established methods for the synthesis of similar hydroxyguanidine-containing compounds.[3]
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol is outlined below, adapted from methodologies described for analogous compounds.[3]
Materials:
-
Starting materials and reagents to be sourced from reputable chemical suppliers.
-
Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers, rotary evaporator).
-
Chromatography equipment for purification (e.g., silica gel for column chromatography).
-
Analytical instruments for characterization (e.g., NMR, mass spectrometry).
Procedure:
-
Protection of the starting amino acid: The synthesis typically begins with a protected form of a suitable amino acid precursor.
-
Introduction of the guanidinyl moiety: The protected amino acid is then reacted with a reagent to introduce the guanidinyl group.
-
Hydroxylation of the guanidinyl group: The guanidinyl group is subsequently hydroxylated to form the N-hydroxyguanidine functional group.
-
Deprotection: Finally, all protecting groups are removed to yield the final product, this compound.
-
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Mechanism of Action and Biological Activity
This compound functions as a reversible and competitive inhibitor of arginase.[4] It exhibits high affinity for the enzyme's active site, effectively competing with the natural substrate, L-arginine.
Table 2: Inhibitory Activity of this compound
| Parameter | Value | Cell/Enzyme Source | Source |
| IC50 | 10 ± 3 µM | Arginase in IFN-gamma + LPS-stimulated murine macrophages | [4] |
| IC50 | 12 ± 5 µM | Arginase in unstimulated murine macrophages | [4] |
The inhibition of arginase by this compound has significant downstream effects on cellular signaling pathways that are dependent on L-arginine metabolism.
Impact on the Nitric Oxide (NO) Signaling Pathway
By inhibiting arginase, this compound increases the intracellular concentration of L-arginine available for nitric oxide synthase (NOS).[5] This leads to an enhanced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[6][7]
Impact on the Polyamine Synthesis Pathway
The product of the arginase reaction, ornithine, is a precursor for the synthesis of polyamines, which are essential for cell proliferation and differentiation.[8][9] By inhibiting arginase, this compound can reduce the production of ornithine and consequently modulate the polyamine synthesis pathway.[10][11]
References
- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. [vivo.weill.cornell.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Polyamine Synthesis Pathway Is Synthetically Lethal with Loss of Argininosuccinate Synthase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of the Arginase Pathway in the Context of Microbial Pathogenesis: A Metabolic Enzyme Moonlighting as an Immune Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. magistralbr.caldic.com [magistralbr.caldic.com]
The Role of Nω-hydroxy-nor-L-arginine (nor-NOHA) in L-arginine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-arginine, a semi-essential amino acid, stands at a critical metabolic crossroads, serving as the common substrate for two key enzymes: arginase and nitric oxide synthase (NOS). The partitioning of L-arginine between these two enzymatic pathways has profound implications for a multitude of physiological and pathological processes, including vascular function, immune response, and cancer biology. Nω-hydroxy-nor-L-arginine, commonly known as nor-NOHA, has emerged as a potent and selective inhibitor of arginase, making it an invaluable tool for dissecting the intricate interplay between these pathways and a promising therapeutic agent in various disease models. This technical guide provides an in-depth exploration of the role of this compound in L-arginine metabolism, with a focus on its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used to characterize its effects.
Mechanism of Action of this compound
This compound is a structural analog of L-arginine and acts as a reversible and competitive inhibitor of both arginase isoforms, Arginase I (ARG1) and Arginase II (ARG2).[1] Its inhibitory mechanism involves the interaction of its Nω-hydroxy group with the binuclear manganese cluster at the active site of the arginase enzyme. This interaction displaces a metal-bridging hydroxide ion, which is essential for the catalytic hydrolysis of L-arginine to L-ornithine and urea.[2] By occupying the active site, this compound effectively blocks the binding of L-arginine, thereby reducing the production of L-ornithine and urea.
A key feature of this compound is its selectivity for arginase over nitric oxide synthase (NOS). Unlike Nω-hydroxy-L-arginine (NOHA), an intermediate in the NOS pathway and also an arginase inhibitor, This compound is neither a substrate nor an inhibitor of NOS .[3][4] This specificity makes this compound a superior experimental tool for selectively inhibiting the arginase pathway without directly interfering with nitric oxide production.
Quantitative Inhibitory Data
The inhibitory potency of this compound against arginase has been quantified in numerous studies, with IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values varying depending on the arginase isoform, species, and experimental conditions.
| Parameter | Arginase Isoform | Species/Cell Type | Value | Reference(s) |
| IC50 | Arginase (unspecified) | Unstimulated Murine Macrophages | 12 ± 5 µM | [3][5] |
| Arginase (unspecified) | IFN-γ + LPS-stimulated Murine Macrophages | 10 ± 3 µM | [3] | |
| Arginase (unspecified) | Aorta | < 1 µM | [5] | |
| Human Arginase II | - | Exhibits 10-fold selectivity over Type I | ||
| Arginase (unspecified) | - | 2 µM | ||
| Arginase (unspecified) | - | 340 ± 12 µM | [6] | |
| Ki | Arginase I | - | 500 nM | [2] |
| Arginase II | - | 50 nM | [2] | |
| Arginase (unspecified) | - | 0.5 µM | [7] |
Signaling Pathways and Logical Relationships
The inhibition of arginase by this compound fundamentally alters the metabolic fate of L-arginine, shunting it away from the production of L-ornithine and urea and towards the synthesis of nitric oxide (NO) and L-citrulline by NOS. This shift in L-arginine metabolism has significant downstream consequences on various signaling pathways.
Experimental Protocols
Arginase Activity Assay (Colorimetric Measurement of Urea Production)
This protocol is adapted from established methods for quantifying arginase activity in cell lysates or tissue homogenates.
Principle: Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. The amount of urea produced is quantified colorimetrically.
Materials:
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% (w/v) Triton X-100
-
Activation Buffer: 10 mM MnCl₂ in 50 mM Tris-HCl (pH 7.5)
-
Substrate: 0.5 M L-arginine (pH 9.7)
-
Acid Mixture: H₂SO₄:H₃PO₄:H₂O (1:3:7 v/v/v)
-
α-Isonitrosopropiophenone (ISPF): 9% in ethanol
-
Urea standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold Lysis Buffer. Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Enzyme Activation: To 25 µL of lysate, add 25 µL of Activation Buffer. Heat the mixture at 55-60°C for 10 minutes to activate arginase.
-
Arginase Reaction: Initiate the reaction by adding 50 µL of pre-warmed (37°C) 0.5 M L-arginine to the activated lysate. Incubate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 400 µL of the Acid Mixture.
-
Color Development: Add 25 µL of ISPF to each well and incubate at 100°C for 45 minutes.
-
Measurement: Cool the plate to room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Calculate urea concentration based on a standard curve generated with known urea concentrations. Arginase activity is typically expressed as µmol of urea produced per minute per mg of protein.
Quantification of L-Arginine, L-Citrulline, and L-Ornithine by HPLC
This protocol outlines a general approach for the separation and quantification of key amino acids in biological samples using High-Performance Liquid Chromatography (HPLC).
Principle: Reverse-phase HPLC is used to separate amino acids, which are then detected and quantified. Pre-column derivatization is often employed to enhance detection sensitivity.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Phosphate buffer (pH 7.5)
-
Derivatization Reagent: o-phthalaldehyde (OPA)
-
Standards: L-arginine, L-citrulline, L-ornithine
-
Deproteinization Agent: Trichloroacetic acid (TCA)
Procedure:
-
Sample Preparation: Deproteinize plasma, cell culture supernatant, or tissue homogenates by adding an equal volume of cold 10% TCA. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Derivatization: Mix a specific volume of the deproteinized sample with the OPA reagent and allow the reaction to proceed for a defined time at room temperature.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the amino acids using a gradient of Mobile Phase A and B.
-
Set the detector to the appropriate wavelength for the OPA-derivatized amino acids (e.g., 338 nm).
-
-
Quantification: Identify and quantify the amino acids by comparing their retention times and peak areas to those of the standards.
Nitric Oxide (NO) Measurement (Griess Assay)
This protocol describes the measurement of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism, in aqueous samples.
Principle: The Griess reaction is a two-step diazotization reaction where nitrite reacts with Griess reagents to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Sodium nitrite standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants or other biological fluids. Centrifuge to remove any cellular debris.
-
Standard Curve: Prepare a series of sodium nitrite standards in the same medium as the samples.
-
Griess Reaction:
-
Add 50 µL of sample or standard to a 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540-570 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Experimental and Logical Workflows
Workflow for Assessing the Effect of this compound on Arginase Activity and NO Production
Logical Flow for Drug Development Involving this compound
Conclusion
Nω-hydroxy-nor-L-arginine (this compound) is a powerful tool for investigating the complex and competitive metabolism of L-arginine. Its selective, reversible, and competitive inhibition of arginase allows for the precise modulation of the arginase-NOS axis, providing valuable insights into the roles of these pathways in health and disease. The detailed experimental protocols and workflows presented in this guide offer a practical framework for researchers and drug development professionals to effectively utilize this compound in their studies. As our understanding of the nuanced regulation of L-arginine metabolism continues to grow, the strategic application of inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a wide range of pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective [mdpi.com]
Investigating the Cellular Effects of Nω-hydroxy-nor-L-arginine (nor-NOHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-hydroxy-nor-L-arginine, commonly known as nor-NOHA, is a potent and competitive inhibitor of arginase, an enzyme that plays a critical role in the urea cycle by hydrolyzing L-arginine to ornithine and urea. By modulating L-arginine availability, this compound has profound effects on various cellular processes, most notably nitric oxide (NO) production. This technical guide provides an in-depth overview of the cellular effects of this compound, its mechanism of action, and its implications in various physiological and pathological conditions. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug development.
Introduction
L-arginine is a semi-essential amino acid that serves as a common substrate for two key enzymes: nitric oxide synthase (NOS) and arginase.[1] The balance between these two enzymatic pathways is crucial for maintaining cellular homeostasis. Arginase-mediated depletion of L-arginine can limit its availability for NOS, thereby reducing the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][3]
This compound is a structural analog of L-arginine that acts as a reversible and competitive inhibitor of both arginase I and arginase II.[1][4] Its ability to increase the bioavailability of L-arginine for NOS has made it a valuable tool for studying the physiological roles of arginase and a potential therapeutic agent for conditions associated with endothelial dysfunction and immune dysregulation.[4][5] This guide explores the multifaceted cellular effects of this compound, with a particular focus on its impact on endothelial cells, cancer cells, and immune cells.
Quantitative Data on this compound Activity
The inhibitory potency and effective concentrations of this compound have been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against Arginase
| Parameter | Enzyme Source/Isoform | Value | Reference(s) |
| IC50 | Unstimulated Murine Macrophages | 12 ± 5 µM | [6] |
| IC50 | IFN-γ + LPS-stimulated Murine Macrophages | 10 ± 3 µM | [6] |
| IC50 | Liver Arginase | 0.5 µM | [1] |
| IC50 | Aorta Arginase | < 1 µM | [1][7] |
| Ki | Rat Liver Arginase | 0.5 µM | [1] |
| Ki | Arginase I | 500 nM | [8] |
| Ki | Arginase II | 50 nM | [8] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Type | Cellular Effect | Concentration Range | Reference(s) |
| Leukemic Cells (K562) | Induction of apoptosis under hypoxia | 0.1 - 1 mM | [9][10][11] |
| Leukemic Cells (K562, KCL22) | Attenuation of hypoxia-mediated imatinib resistance | 1 mM | [9][10][11] |
| Endothelial Cells (Aortic Rings) | Restoration of vasorelaxation | 10 µM (10⁻⁵ M) | [5][12] |
| Macrophages (Murine) | Inhibition of arginase activity | 10 µM | [13] |
| Macrophages (cocultured with T. b. brucei) | Inhibition of arginase and increased NO production | 500 µM | [14] |
| Endothelial Cells | Improvement of endothelial function in patients | 0.1 mg/min (intra-arterial infusion) | [15][16] |
| Rat Model of Arthritis | Restoration of endothelial function | 40 mg/kg/day (IP) | [7] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the competitive inhibition of arginase, which directly impacts the L-arginine metabolic pathways.
The L-Arginine-Nitric Oxide Pathway
By inhibiting arginase, this compound shunts L-arginine metabolism towards the nitric oxide synthase (NOS) pathway, leading to increased production of nitric oxide (NO) and L-citrulline.[1] NO, a potent vasodilator, plays a crucial role in maintaining endothelial function.[4] In aging and certain diseases like coronary artery disease and diabetes, upregulated arginase activity contributes to endothelial dysfunction by limiting L-arginine for eNOS.[12][17] this compound can reverse this by restoring NO bioavailability.[12][17]
Off-Target Effects in Hypoxic Cancer Cells
Recent studies have revealed that this compound can induce apoptosis in leukemic cells, particularly under hypoxic conditions.[10][18][19] Surprisingly, this anti-leukemic activity appears to be independent of its inhibitory effect on arginase 2 (ARG2), the isoform expressed in these cells.[10][18][19] Genetic ablation of ARG2 did not replicate the apoptotic effect of this compound, suggesting an "off-target" mechanism.[10][18][19] While the precise signaling pathway is still under investigation, it is known to be linked to cellular respiration.[10][18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.
General Experimental Workflow
A typical workflow for assessing the cellular effects of this compound involves cell culture, treatment with the inhibitor, and subsequent analysis using various assays.
Arginase Activity Assay
This protocol is adapted from previously published methods and is designed to measure arginase activity in cell lysates.[13][20]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 0.1% Triton X-100 and a protease inhibitor cocktail on ice for 30 minutes.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Enzyme Activation:
-
To a 25 µL aliquot of cell lysate, add 25 µL of 10 mM MnCl₂ in 25 mM Tris-HCl.
-
Incubate at 56°C for 10 minutes to activate the arginase enzyme.
-
-
Arginase Reaction:
-
Initiate the reaction by adding 100 µL of 0.5 M L-arginine (pH 9.7).
-
Incubate at 37°C for 60 minutes.
-
-
Urea Quantification:
-
Stop the reaction by adding an acid solution (e.g., a mixture of H₂SO₄, H₃PO₄, and H₂O).
-
Add α-isonitrosopropiophenone (ISPF) and heat at 100°C for 45 minutes.
-
Cool the samples in the dark for 10 minutes.
-
Measure the absorbance at 540 nm. The amount of urea produced is proportional to the arginase activity.
-
Nitric Oxide (NO) Measurement
NO is highly unstable and is rapidly converted to nitrite (NO₂) and nitrate (NO₃). The Griess assay is a common method for measuring nitrite concentration in cell culture supernatants as an indicator of NO production.[21][22][23][24]
-
Sample Collection: Collect cell culture supernatants from control and this compound-treated cells.
-
Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), nitrate must first be reduced to nitrite. This can be achieved using nitrate reductase or vanadium(III) chloride.
-
Griess Reaction:
-
Add 50 µL of sample to a 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide in an acidic solution).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and 7-aminoactinomycin D (7-AAD) to identify late apoptotic and necrotic cells with compromised membranes.[2][4][17][18][25]
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of 7-AAD staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V positive, 7-AAD negative cells are in early apoptosis.
-
Annexin V positive, 7-AAD positive cells are in late apoptosis or necrosis.
-
Cellular Respiration Assay (Seahorse XF Analyzer)
The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.[3][26][27][28]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Preparation:
-
Hydrate the sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Mito Stress Test:
-
Load the injector ports of the sensor cartridge with sequential inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples mitochondrial respiration)
-
Port C: Rotenone/antimycin A (Complex I and III inhibitors)
-
-
Calibrate the Seahorse XF Analyzer and run the assay.
-
-
Data Analysis: The assay measures basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Western Blotting
Western blotting is used to detect and quantify specific proteins, such as ARG2 and eNOS, in cell lysates.[29][30][31][32]
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ARG2 or anti-eNOS) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the cellular roles of arginase and the L-arginine-NO pathway. Its ability to enhance NO production by inhibiting arginase has significant implications for treating endothelial dysfunction. Furthermore, its unexpected anti-leukemic effects under hypoxic conditions, which appear to be independent of arginase inhibition, open new avenues for cancer research and therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute robust experiments to further elucidate the complex cellular effects of this compound. Careful consideration of its on-target and potential off-target effects is crucial for the accurate interpretation of experimental results and for its potential translation into clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. content.abcam.com [content.abcam.com]
- 3. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target | PLOS One [journals.plos.org]
- 4. interchim.fr [interchim.fr]
- 5. ahajournals.org [ahajournals.org]
- 6. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target | PLOS One [journals.plos.org]
- 11. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jyoungpharm.org [jyoungpharm.org]
- 21. researchgate.net [researchgate.net]
- 22. elkbiotech.com [elkbiotech.com]
- 23. sciencellonline.com [sciencellonline.com]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. cdn.hellobio.com [cdn.hellobio.com]
- 26. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Western Blot Protocol | Proteintech Group [ptglab.com]
- 30. origene.com [origene.com]
- 31. bio-rad.com [bio-rad.com]
- 32. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Determining the Optimal Working Concentration of nor-NOHA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and competitive inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea. By blocking arginase activity, this compound can modulate various physiological and pathological processes, including immune responses, nitric oxide (NO) production, and cell proliferation. Establishing the optimal working concentration of this compound is critical for achieving desired experimental outcomes while minimizing off-target effects. This document provides comprehensive application notes and detailed protocols for determining the effective concentration of this compound in both biochemical and cell-based assays.
Introduction
Arginase exists in two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), which play distinct roles in regulating L-arginine metabolism. The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, is a critical control point in many biological systems. Increased arginase activity can deplete L-arginine levels, thereby limiting NO production and favoring the synthesis of polyamines and proline, which are involved in cell proliferation and collagen synthesis.
This compound acts as a transition-state analog inhibitor, binding to the active site of arginase and preventing the breakdown of L-arginine.[1][2] This leads to an increased availability of L-arginine for NOS, subsequently enhancing NO production. The therapeutic potential of this compound is being explored in various fields, including immunology, oncology, and cardiovascular disease.[3][4][5] Accurate determination of its working concentration is paramount for interpretable and reproducible research.
Data Presentation: Quantitative Summary
The effective concentration of this compound varies significantly depending on the experimental system. The following tables summarize key quantitative data from biochemical assays, cell culture experiments, and in vivo studies.
Table 1: Biochemical Assay Data - Inhibitory Potency
| Parameter | Arginase Isoform | Value | Organism | Reference |
| IC₅₀ | Liver Arginase | 0.5 µM | Rat | [1] |
| IC₅₀ | Aorta Arginase | < 1 µM | Rat | [1][6] |
| IC₅₀ | Macrophage Arginase | 10 ± 3 µM | Murine | [7] |
| IC₅₀ | Macrophage Arginase | 12 ± 5 µM | Murine | [6][7] |
| IC₅₀ | Arginase I | 223 nM | - | [2] |
| IC₅₀ | Arginase II | 509 nM | - | [2] |
| Kᵢ | Liver Arginase | 0.5 µM | Rat | [1] |
| Kᵢ | Arginase I | 500 nM | - | [2] |
| Kᵢ | Arginase II | 50 nM | - | [2] |
| Kₑ | Arginase I | 517 nM | Human | [8] |
| Kₑ | Arginase I | ~50 nM | Human | [8] |
Table 2: Cell-Based Assay Data - Working Concentrations
| Cell Type | Concentration Range | Effect Observed | Reference |
| Murine Macrophages (RAW 264.7) | 10 µM | Decreased mycobacterial growth, decreased arginase activity, increased NO production.[9] | [9] |
| Murine Macrophages | 500 µM | Enhanced nitrite production and trypanosome killing.[10] | [10] |
| Leukemic Cells (K562, KCL22) | 0.1 - 1 mM | Dose-dependent apoptosis under hypoxia.[4][11] | [4][11] |
| Renal Cell Carcinoma (CL-19) | 2 mM | Significant arginase inhibition.[12] | [12] |
| Bovine Mammary Epithelial Cells | - | Reduced cellular proliferation and casein synthesis.[6] | [6] |
| Human Microvascular Endothelial Cells | 0.6 µM | Used to study effects on NO production.[13] | [13] |
Table 3: In Vivo Administration Data
| Animal Model | Dosage | Administration Route | Therapeutic Effect | Reference |
| Adjuvant-induced arthritis rats | - | Intraperitoneal (i.p.) | Prevented increase in IL-6 and VEGF levels.[1] | [1] |
| Brown Norway rats | 10, 30, or 90 mg/kg | Intravenous (i.v.), Intraperitoneal (i.p.), Intratracheal (i.t.) | Pharmacokinetic studies.[14] | [14] |
| Sprague-Dawley rats | 100 mg/kg | Intravenous (i.v.) | Reduced infarct size, increased plasma citrulline and nitrite.[4][11] | [4][11] |
| BALB/c mice | 20 mg/kg | Peritumoral | Rescued T cell dysfunction and inhibited tumor growth.[15] | [15] |
Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of arginase, which directly impacts the L-arginine metabolic pathway. This intervention alters the balance between the urea cycle and the nitric oxide pathway.
Caption: Mechanism of this compound action on L-arginine metabolism.
Experimental Protocols
Protocol 1: Determination of IC₅₀ in a Biochemical Arginase Activity Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on purified arginase or in cell/tissue lysates. The assay measures the amount of urea produced from the hydrolysis of L-arginine.
Materials:
-
Purified Arginase I or II, or cell/tissue lysate
-
L-arginine solution (0.5 M, pH 9.7)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MnCl₂ solution (10 mM)
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
Acid mixture (H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio)
-
α-isonitrosopropiophenone (ISPF) solution (9% in ethanol)
-
Urea standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: In a microcentrifuge tube, mix 25 µL of the enzyme source (purified enzyme or lysate) with 25 µL of 10 mM MnCl₂. Incubate at 56°C for 10 minutes to activate the arginase.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (no inhibitor).
-
Reaction Setup: In a 96-well plate, add the activated enzyme solution and the different concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding 100 µL of 0.5 M L-arginine to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 400 µL of the acid mixture to each well.
-
Color Development: Add 40 µL of ISPF solution to each well and incubate at 100°C for 45 minutes.
-
Measurement: After cooling to room temperature for 10 minutes, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using the urea standards. Calculate the urea concentration in each sample. Plot the percentage of arginase inhibition against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Determination of Working Concentration in Cell Culture
This protocol outlines the steps to determine the optimal working concentration of this compound in a cell-based assay by measuring its effect on a downstream biological process, such as nitric oxide production in macrophages.
Materials:
-
Cell line of interest (e.g., RAW 264.7 murine macrophages)
-
Complete cell culture medium
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ))
-
This compound stock solution
-
Griess Reagent System for nitrite determination
-
96-well tissue culture plate
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). Include a vehicle control.
-
Cell Stimulation: Co-stimulate the cells with an appropriate agent to induce arginase and NOS expression (e.g., LPS at 1 µg/mL and IFN-γ at 20 ng/mL for macrophages).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Use a Griess Reagent kit to measure the nitrite concentration in the supernatant, which is an indicator of NO production. Follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 540 nm).
-
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT, XTT, or Trypan Blue exclusion) on the cells treated with the same range of this compound concentrations to assess cytotoxicity.
-
Data Analysis: Plot the nitrite concentration and cell viability against the this compound concentration. The optimal working concentration will be the one that elicits the desired biological effect (e.g., a significant increase in NO production) without causing significant cytotoxicity.
Experimental Workflow and Logic
The process of determining the optimal working concentration of this compound involves a logical progression from biochemical characterization to cell-based functional assays.
Caption: Workflow for determining this compound working concentration.
Important Considerations
-
Solubility and Stability: this compound is typically supplied as an acetate salt, which is soluble in water. However, it is important to check the solubility in your specific culture medium.[1] The stability of this compound in solution over time and at different temperatures should also be considered.[16]
-
Off-Target Effects: While this compound is a selective arginase inhibitor, high concentrations may have off-target effects. It is crucial to include appropriate controls in your experiments. One study has shown that this compound can spontaneously release a nitric oxide-like molecule in cell culture media containing riboflavin, which could confound results in studies focused on NO production.[17]
-
Cell Type and Condition Specificity: The optimal working concentration of this compound can vary widely between different cell types and experimental conditions (e.g., normoxia vs. hypoxia).[18] Therefore, it is essential to determine the optimal concentration for each specific experimental setup.
-
In Vivo Pharmacokinetics: For in vivo studies, the route of administration, dosage, and pharmacokinetic properties of this compound must be taken into account. This compound has a relatively short half-life in plasma.[14]
Conclusion
Determining the appropriate working concentration of this compound is a critical step in designing and interpreting experiments aimed at modulating arginase activity. By following the protocols and considering the factors outlined in these application notes, researchers can confidently establish an effective and non-toxic concentration of this compound for their specific in vitro and in vivo models, leading to more robust and reliable scientific findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. glpbio.com [glpbio.com]
- 7. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for nor-NOHA Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nω-hydroxy-nor-L-arginine (nor-NOHA), a competitive and reversible arginase inhibitor, in various mouse models of disease. The protocols and data presented are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of arginase inhibition.
Introduction
Nω-hydroxy-nor-L-arginine (this compound) is a potent inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] By blocking arginase activity, this compound can modulate the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby increasing the production of nitric oxide (NO). This mechanism is central to its therapeutic effects in various pathological conditions where NO bioavailability is compromised, such as endothelial dysfunction, immunosuppression, and certain metabolic disorders.[2][3] Additionally, arginase inhibition can impact immune responses by shifting macrophage polarization and influencing T-cell function.[4][5]
Mechanism of Action
This compound competitively binds to the active site of arginase, preventing the breakdown of L-arginine. This leads to an increased intracellular concentration of L-arginine, which can then be utilized by NOS to produce NO. The increased NO production can lead to vasodilation, reduced inflammation, and enhanced immune responses. In the context of cancer, inhibition of arginase activity within the tumor microenvironment can rescue T-cell function and inhibit tumor growth.[6]
Signaling Pathway of Arginase Inhibition by this compound
Caption: Signaling pathway of this compound.
Data Presentation: Quantitative Summary of this compound Administration in Mouse Models
| Disease Model | Mouse Strain | This compound Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| Leishmaniasis | BALB/c | 10 µg/50 µl | Peritumoral injection | Daily | Delayed disease progression. | [7] |
| Cancer (CMS-G4 sarcoma) | BALB/c | 20 mg/kg | Peritumoral injection | Every 2 days | Significantly reduced tumor growth. | [6] |
| Tuberculosis | BALB/c | 0.04 mg/g | Intraperitoneal (i.p.) | Daily for 8 weeks | Trend towards reduced Mtb CFU in the lung. | [8] |
| Allergic Airway Inflammation | C57BL/6 | ~4 mg/kg (100 µ g/0.1 ml) | Intraperitoneal (i.p.) | Every other day for 2 weeks | Decreased airway hyper-reactivity and eosinophilic inflammation. | [9] |
| Obesity-Induced Metabolic Abnormalities | C57BL/6 | 40 mg/kg | Oral gavage | Daily for 5 weeks | Ameliorated hepatic metabolic abnormalities. | [10] |
Experimental Protocols
Protocol 1: Administration of this compound in a Murine Model of Leishmaniasis
This protocol is adapted from a study investigating the role of arginase in Leishmania major infection.[7]
1. Materials:
- This compound (Nω-hydroxy-nor-L-arginine)
- Phosphate-buffered saline (PBS), sterile
- BALB/c mice
- Leishmania major parasites
- Insulin syringes (50 µl)
2. Preparation of this compound Solution:
- Dissolve this compound in sterile PBS to a final concentration of 200 µg/ml (0.2 µg/µl).
- Ensure complete dissolution and sterile filter the solution.
3. Experimental Procedure:
- Infect BALB/c mice with Leishmania major in the footpad.
- On the day of infection, begin daily injections.
- Administer 10 µg of this compound in a 50 µl volume via injection next to the footpad lesion.
- A control group should receive daily injections of 50 µl of sterile PBS.
- Monitor lesion size and parasite burden at regular intervals.
Protocol 2: Peritumoral Administration of this compound in a Syngeneic Tumor Model
This protocol is based on a study evaluating the anti-tumor effects of arginase inhibition.[6]
1. Materials:
- This compound
- Sterile saline (0.9% NaCl)
- BALB/c mice
- CMS-G4 sarcoma cells
- Syringes and needles for subcutaneous and peritumoral injections
2. Preparation of this compound Solution:
- Prepare a stock solution of this compound in sterile saline. The final concentration should allow for the administration of 20 mg/kg in a reasonable volume (e.g., 100-200 µl).
3. Experimental Procedure:
- Inoculate BALB/c mice subcutaneously with CMS-G4 tumor cells.
- Once tumors are established and palpable, begin treatment.
- Administer 20 mg/kg of this compound via peritumoral injection every 2 days.
- The control group should receive peritumoral injections of sterile saline.
- Measure tumor volume regularly using calipers.
- At the end of the study, tumors and immune cells can be harvested for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
Protocol 3: Systemic Administration of this compound in a Model of Allergic Airway Inflammation
This protocol is derived from a study on the effects of arginase inhibition on airway hyper-reactivity.[9]
1. Materials:
- This compound
- Sterile PBS
- C57BL/6 mice
- Ovalbumin (OVA) for sensitization and challenge
- Syringes and needles for intraperitoneal injections
2. Preparation of this compound Solution:
- Dissolve this compound in sterile PBS to a concentration that allows for the administration of approximately 4 mg/kg in a 100 µl volume.
3. Experimental Procedure:
- Sensitize mice to OVA according to a standard protocol.
- During the OVA challenge phase, administer this compound or PBS (control) via intraperitoneal injection every other day.
- Each injection should be given 30 minutes prior to OVA aerosol exposure.
- After the final challenge, assess airway hyper-reactivity, and collect bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis.
Experimental Workflow for a Typical In Vivo this compound Study
Caption: A generalized experimental workflow.
Considerations for In Vivo Studies
-
Pharmacokinetics: Studies in rats have shown that this compound has a rapid elimination with a mean residence time of about 12.5 minutes after intravenous injection.[11] The bioavailability is high after intraperitoneal administration (98%) and moderate after intratracheal instillation (53%).[12] This short half-life should be considered when designing dosing schedules.
-
Vehicle: this compound is typically dissolved in sterile PBS or saline for in vivo administration.[6][7][10]
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, peritumoral, oral gavage) will depend on the specific research question and the disease model being studied.
-
Off-Target Effects: While this compound is a selective arginase inhibitor, it is important to be aware of potential off-target effects.[13] One study has reported that this compound can spontaneously release a nitric oxide-like molecule in cell culture media, which could be a confounding factor in some experimental settings.[14]
-
Dose-Response: It is advisable to perform a dose-response study to determine the optimal concentration of this compound for the specific mouse model and desired outcome.
Conclusion
This compound is a valuable tool for investigating the role of arginase in various physiological and pathological processes. The protocols and data provided in these application notes serve as a starting point for researchers to design and implement robust in vivo studies using this potent arginase inhibitor. Careful consideration of the experimental design, including mouse strain, dosage, administration route, and relevant endpoints, is crucial for obtaining meaningful and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginase Inhibition in Airways from Normal and Nitric Oxide Synthase 2-Knockout Mice Exposed to Ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginase Inhibition Ameliorates Hepatic Metabolic Abnormalities in Obese Mice | PLOS One [journals.plos.org]
- 11. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Endothelial Dysfunction Using nor-NOHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by a reduction in the bioavailability of nitric oxide (NO). This dysfunction is an early event in the pathogenesis of several cardiovascular diseases, including atherosclerosis, hypertension, and diabetes.[1][2][3][4] One of the key mechanisms contributing to endothelial dysfunction is the increased activity of the enzyme arginase.[4][5][6]
Arginase competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine.[1][2][7] Increased arginase activity depletes the intracellular pool of L-arginine available for eNOS, leading to reduced NO production.[4] Furthermore, under conditions of L-arginine deficiency, eNOS can become "uncoupled," producing superoxide radicals instead of NO, which further exacerbates oxidative stress and endothelial dysfunction.[1][2][5]
Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of arginase.[1][7][8] By blocking arginase activity, this compound increases the bioavailability of L-arginine for eNOS, thereby restoring NO production and improving endothelial function.[5][9][10] These application notes provide detailed protocols for using this compound to study endothelial dysfunction in both in vitro and in vivo models.
Mechanism of Action of this compound in Endothelial Dysfunction
The primary mechanism by which this compound ameliorates endothelial dysfunction is through the competitive inhibition of arginase. This action restores the balance of L-arginine metabolism, favoring the production of nitric oxide by eNOS over the production of urea and ornithine by arginase.
Figure 1: Signaling pathway of this compound in endothelial cells.
Quantitative Data for this compound
The following table summarizes key quantitative parameters of this compound, providing a reference for experimental design.
| Parameter | Value | Species/System | Reference |
| Arginase I Inhibition (Ki) | 500 nM | Not specified | [1][2] |
| Arginase II Inhibition (Ki) | 50 nM | Not specified | [1][2] |
| IC50 vs. Macrophage Arginase | 10 ± 3 µM | Murine Macrophages | [7] |
| IC50 vs. Unstimulated Macrophage Arginase | 12 ± 5 µM | Murine Macrophages | [7] |
| In Vitro Effective Concentration | 0.1 - 1 mM | K562 cells (hypoxia) | [8] |
| In Vivo Dosage (Rats) | 100 mg/kg (i.v.) | Sprague-Dawley Rats | [8] |
| In Vivo Dosage (Rats) | 40 mg/kg/day (i.p.) | Adjuvant-Induced Arthritis Rats | [9][11] |
| Human Clinical Trial Infusion Rate | 0.1 mg/min (intra-arterial) | Humans | [3][12][13] |
Experimental Protocols
Detailed methodologies for key experiments using this compound to study endothelial dysfunction are provided below.
In Vitro Studies
This protocol is designed to determine the effect of this compound on arginase activity and subsequent NO production in cultured endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs) or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound (stock solution prepared in sterile water or appropriate buffer)
-
L-Arginine
-
Griess Reagent System for Nitrite Determination
-
Arginase Activity Assay Kit
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Cell Culture: Culture endothelial cells to confluence in 96-well plates according to standard protocols.
-
Treatment:
-
For arginase inhibition studies, pre-incubate cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 1-2 hours.
-
To induce endothelial dysfunction, cells can be treated with stimuli such as TNF-α (10 ng/mL) or cultured in hypoxic conditions (e.g., 1.5% O₂) for 24 hours prior to and during this compound treatment.[8][14]
-
-
Arginase Activity Assay:
-
Lyse the cells using the appropriate lysis buffer provided with the assay kit.
-
Determine the arginase activity in the cell lysates according to the manufacturer's instructions. This typically involves measuring the conversion of L-arginine to urea.
-
-
Nitric Oxide (Nitrite) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent System.
-
Incubate the supernatant with the Griess reagents and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the results.
-
-
Data Analysis:
-
Calculate the percentage of arginase inhibition for each this compound concentration.
-
Correlate the inhibition of arginase activity with the corresponding increase in nitrite production.
-
This assay assesses the effect of this compound on the migratory capacity of endothelial cells, a key aspect of angiogenesis and endothelial repair.
Materials:
-
Confluent monolayer of endothelial cells in a 24-well plate
-
200 µL pipette tip
-
Cell culture medium with and without this compound
-
Microscope with a camera
Procedure:
-
Create the Wound: Gently create a linear scratch (wound) in the confluent cell monolayer using a sterile 200 µL pipette tip.[15]
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Capture images of the same area of the scratch at different time points (e.g., 0, 6, 12, and 24 hours) using a microscope.[15]
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure as a measure of cell migration. Compare the migration rates between this compound treated and control groups.
-
In Vivo Studies
This ex vivo protocol evaluates the effect of this compound on the vascular reactivity of isolated aortic rings from animal models of endothelial dysfunction.
Materials:
-
Aorta from experimental animals (e.g., aged rats, rats with induced arthritis)[5][9][10]
-
Krebs-Henseleit buffer
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Aortic Ring Preparation:
-
Isolate the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
-
Vasodilation Assay:
-
Pre-constrict the aortic rings with phenylephrine (e.g., 10⁻⁶ M) to achieve a stable contraction.[10]
-
Once a plateau is reached, cumulatively add acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent vasodilation.
-
To test the effect of this compound, pre-incubate a separate set of rings with this compound (e.g., 10⁻⁵ M) for 30-60 minutes before pre-constriction with PE and subsequent ACh-induced relaxation.[10]
-
-
Data Analysis:
-
Record the changes in tension using a data acquisition system.
-
Express the relaxation responses as a percentage of the initial PE-induced contraction.
-
Compare the dose-response curves for ACh in the presence and absence of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the effects of this compound on endothelial dysfunction.
Figure 2: General workflow for studying this compound.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of arginase in endothelial dysfunction. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the therapeutic potential of arginase inhibition in cardiovascular diseases. By restoring NO bioavailability, this compound not only helps to elucidate the mechanisms of endothelial dysfunction but also represents a promising avenue for the development of novel therapies.
References
- 1. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Treatment with the arginase inhibitor Nw-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Arginase inhibition enhances angiogenesis in endothelial cells exposed to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing nor-NOHA Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Nω-hydroxy-nor-L-arginine (nor-NOHA) for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a reversible and competitive inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea.[1][2] By inhibiting arginase, this compound increases the bioavailability of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO).[3] This mechanism is crucial in studies related to cardiovascular diseases, immune responses, and cancer.[2][4][5]
Q2: What is the recommended starting dose for this compound in mice and rats?
A2: The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. Based on published studies, a common starting point for intraperitoneal (i.p.) administration in mice is in the range of 20-40 mg/kg daily.[6][7] For rats, intravenous (i.v.) doses have ranged from 10 to 100 mg/kg.[2][8] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare and administer this compound?
A3: this compound is typically dissolved in a sterile saline solution (0.9% NaCl) for in vivo administration.[9] For stock solutions, it can be dissolved in water, but it is recommended to filter and sterilize the working solution using a 0.22 μm filter before use.[2] Common routes of administration in animal studies include intraperitoneal (i.p.), intravenous (i.v.), oral gavage, and peritumoral injection.[1][7][8][9]
Q4: What is the bioavailability and half-life of this compound in vivo?
A4: In rats, the absolute bioavailability of this compound is approximately 98% after intraperitoneal administration and 53% after intratracheal administration.[8] It is rapidly cleared from the plasma, with a terminal half-life of about 30 minutes following intravenous administration in rats.[8] The mean residence time after a bolus i.v. injection in Wistar rats was found to be 12.5 minutes.[3]
Q5: Are there any known toxic effects of this compound?
A5: Studies in normal rats have shown no evidence of in vivo toxicity at doses up to 100 mg/kg, with no histopathological changes observed in major organs, and no alterations in liver enzymes, serum creatinine, or body weight.[10] Another study reported no toxicity in Lewis rats with intravenous administration of 400-800 mg/kg.[11] However, it is always recommended to conduct preliminary dose-escalation studies to assess for any potential adverse effects in your specific animal model.
Q6: Can this compound have off-target effects?
A6: While this compound is a widely used arginase inhibitor, some studies suggest the potential for off-target effects. For instance, it has been shown that this compound can induce apoptosis in leukemic cells under hypoxic conditions, but this effect might not be solely dependent on arginase 2 (ARG2) inhibition.[12] Additionally, this compound has been found to spontaneously release a nitric oxide-like molecule in cell culture media, which could interfere with the interpretation of results in studies focused on NO production.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected results | 1. Suboptimal Dose: The dose may be too low to achieve effective arginase inhibition or too high, leading to off-target effects. 2. Timing of Administration: The short half-life of this compound requires careful consideration of the timing of administration relative to sample collection or functional assays.[8] 3. Animal Model Variability: Strain, age, and sex of the animals can influence the response to this compound. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your model and endpoint. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma levels of this compound and its effect on arginase activity at different time points. 3. Standardize Animal Characteristics: Ensure consistency in the animal model used throughout the study. |
| Difficulty in dissolving this compound | 1. Incorrect Solvent: Using a solvent other than saline or water may affect solubility and stability. 2. Low Temperature: The solvent may be too cold, hindering dissolution. | 1. Use Appropriate Solvent: Dissolve this compound in sterile 0.9% NaCl solution for immediate use.[9] For stock solutions, use ultrapure water.[2] 2. Warm the Solvent: Gently warm the solvent to room temperature before dissolving the compound. |
| Precipitation of this compound in solution | 1. Supersaturation: The concentration of this compound may be too high for the solvent. 2. Storage Issues: Improper storage of the stock solution can lead to precipitation. | 1. Prepare Fresh Solutions: Prepare fresh solutions for each experiment to ensure stability. 2. Check Solubility Limits: Do not exceed the known solubility limits of this compound in your chosen solvent. |
| No observable effect on downstream targets (e.g., NO levels) | 1. Ineffective Arginase Inhibition: The dose or administration frequency may be insufficient to sustain arginase inhibition. 2. Alternative Metabolic Pathways: The targeted biological system may have compensatory mechanisms that bypass the effects of arginase inhibition. 3. Assay Interference: As noted, this compound can spontaneously release NO-like molecules, which could confound assays for NO production.[13] | 1. Increase Dose or Frequency: Consider increasing the dose or administering it more frequently based on its short half-life.[8] 2. Measure Arginase Activity: Directly measure arginase activity in tissues or plasma to confirm target engagement. 3. Use Appropriate Controls: Include vehicle-treated control groups and consider alternative methods for measuring NO that are less susceptible to interference. |
Quantitative Data Summary
The following table summarizes this compound dosages and administration routes from various animal studies.
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Sprague-Dawley Rats | 100 mg/kg (single dose) | Intravenous (i.v.) | Reduced infarct size, increased plasma citrulline and nitrite levels. | [2] |
| Lewis Rats | 100 mg/kg | Intravenous (i.v.) | Preserved serum arginine levels and reduced liver damage in a liver transplantation model. | [10] |
| Brown Norway Rats | 10, 30, or 90 mg/kg (single dose) | Intravenous (i.v.), Intraperitoneal (i.p.), Intratracheal (i.t.) | High bioavailability after i.p. administration (98%); rapid plasma clearance. | [8] |
| Wistar Rats | 30 mg/kg (single or multiple doses) | Intravenous (i.v.), Intraperitoneal (i.p.) | Rapid elimination after i.v. injection; elevated citrulline-to-ornithine ratio, indicating a shift towards NO synthesis. | [3] |
| BALB/c Mice | 10 µg/50 µl (daily) | Peritumoral injection | Delayed disease development in a Leishmania major infection model. | [14] |
| C57BL/6 Mice | 40 mg/kg (daily for 5 weeks) | Oral gavage | Ameliorated hepatic metabolic abnormalities in obese mice. | [9] |
| BALB/c Mice | 20 mg/kg (every 2 days) | Peritumoral injection | Rescued T cell dysfunction and inhibited tumor growth. | [7] |
| BALB/c Mice | 0.04 mg/g (daily for 8 weeks) | Intraperitoneal (i.p.) | Reduced pulmonary arginase and a trend towards reduced Mtb CFU in the lung. | [6] |
Experimental Protocols
Detailed Methodology for Intraperitoneal Administration of this compound in Mice
-
Materials:
-
Nω-hydroxy-nor-L-arginine (this compound) powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
1 mL sterile syringes with 25-27 gauge needles
-
Appropriate personal protective equipment (PPE)
-
-
Dose Calculation and Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice.
-
Accurately weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube. The final injection volume should typically be between 100-200 µL per mouse.
-
Vortex the solution until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility.
-
-
Administration Procedure:
-
Properly restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions following the injection.
-
Record any observations in the experimental log.
-
Visualizations
Caption: Arginase signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginase Inhibition Ameliorates Hepatic Metabolic Abnormalities in Obese Mice | PLOS One [journals.plos.org]
- 10. Liver I/R injury is improved by the arginase inhibitor, N(omega)-hydroxy-nor-L-arginine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
preventing nor-NOHA degradation in solution
Welcome to the technical support center for Nω-hydroxy-nor-L-arginine (nor-NOHA). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and to provide guidance on its proper handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C, where it can be stable for at least four years.[1] Once in solution, storage conditions become more critical.
Q2: How should I prepare and store this compound stock solutions?
A2: Stock solutions of this compound can be prepared in several solvents. For in vitro experiments, sterile water, DMSO, or PBS (pH 7.2) are commonly used.[1][2] For in vivo studies, co-solvents such as PEG300 and Tween-80 may be necessary to improve solubility and stability.[3] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C for up to six months or at -20°C for up to one month.[4][5] Avoid repeated freeze-thaw cycles.
Q3: What are the main causes of this compound degradation in solution?
A3: The primary degradation pathway for this compound in solution, particularly in cell culture media, is a spontaneous reaction with riboflavin (Vitamin B2) and hydrogen peroxide (H₂O₂), which can be present in the media.[6] This reaction leads to the release of a nitric oxide (NO)-like molecule, which can interfere with experimental results, especially in studies involving nitric oxide synthase (NOS) activity.[6] The stability of this compound is also expected to be influenced by pH and temperature, with higher temperatures generally accelerating degradation.
Q4: Can I use this compound in cell culture experiments? What precautions should I take?
A4: Yes, this compound is widely used in cell culture. However, due to its reaction with riboflavin and H₂O₂, it is crucial to be aware of potential artifacts.[6] Consider the following precautions:
-
Use freshly prepared this compound solutions.
-
If possible, use riboflavin-free media for sensitive assays where the generation of an NO-like molecule could confound results.
-
Include appropriate controls, such as a known NO donor and vehicle controls, to distinguish the effects of this compound from the spontaneous release of the NO-like molecule.[6]
Q5: Are there any known off-target effects of this compound?
A5: Yes, some studies have reported that this compound can have biological effects that are independent of its arginase-inhibiting activity.[4][7] For example, it has been shown to induce apoptosis in leukemic cells under hypoxic conditions through a mechanism that does not involve arginase 2.[4][7] Researchers should be cautious when attributing all observed effects of this compound solely to arginase inhibition and consider the possibility of off-target activities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in buffer | The solubility of this compound may be limited in certain buffers, especially at high concentrations or specific pH values. | - Ensure the buffer pH is within a suitable range. While specific pH-solubility data for this compound is limited, starting with a neutral pH (e.g., PBS pH 7.2) is recommended.[1]- For aqueous solutions, sonication can aid in dissolution.[8]- If precipitation occurs upon addition to media, consider preparing a more concentrated stock in DMSO and diluting it further in the media.[3]- For in vivo preparations, using co-solvents like PEG300 and Tween-80 can improve solubility.[3] |
| Loss of this compound activity over time in solution | Degradation of this compound due to factors like temperature, light exposure (in the presence of riboflavin), or reaction with components in the medium. | - Prepare fresh solutions before each experiment.- Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.[4][5]- Protect solutions from light, especially when working with cell culture media containing riboflavin.[6]- Perform a stability study under your specific experimental conditions to determine the rate of degradation. |
| Interference in nitric oxide (NO) assays | Spontaneous release of an NO-like molecule from the reaction of this compound with riboflavin and H₂O₂ in the experimental medium.[6] | - Include a control with this compound in the assay medium without cells or tissue to quantify the amount of spontaneously released NO-like substance.- Use a specific NOS inhibitor (e.g., L-NAME) to differentiate between enzyme-produced NO and the NO-like molecule from this compound degradation.[6]- If feasible, use a riboflavin-free medium for the experiment. |
| Inconsistent experimental results | - Variability in the preparation of this compound solutions.- Degradation of this compound stock solutions.- Off-target effects of this compound.[4][7] | - Standardize the protocol for preparing and handling this compound solutions.- Regularly check the purity and concentration of your this compound stock using a validated analytical method like HPLC.- Carefully design experiments with appropriate controls to account for potential off-target effects. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability | Reference |
| Lyophilized Powder | -20°C | ≥ 4 years | [1] |
| Stock Solution | -80°C | Up to 6 months | [4][5] |
| Stock Solution | -20°C | Up to 1 month | [4][5] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Reference |
| Water | 250 mg/mL (requires sonication) | [2] |
| DMSO | 5 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in PBS (pH 7.2)
Materials:
-
This compound (acetate salt, MW: 296.3 g/mol )
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.96 mg of this compound (acetate) powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of PBS (pH 7.2) to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Filter the solution through a 0.22 µm sterile filter if it will be used in cell culture.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability Testing of this compound in Aqueous Solution by HPLC-UV
This protocol is adapted from a method for quantifying this compound in plasma and can be used to assess its stability in various aqueous buffers.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
Procedure:
1. Preparation of Mobile Phase:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
2. Chromatographic Conditions (Example):
- Flow rate: 1.0 mL/min
- Injection volume: 20 µL
- Column temperature: 30°C
- UV detection wavelength: 210 nm
- Gradient elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute this compound and any potential degradation products.
3. Stability Study Procedure: a. Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 100 µg/mL). b. Divide the solution into several aliquots in appropriate vials. c. Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 40°C). d. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition. e. Immediately analyze the samples by HPLC. f. For a forced degradation study, expose the this compound solution to stress conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) environments. Neutralize the acidic and basic samples before injection.
4. Data Analysis:
- Monitor the peak area of this compound over time for each condition.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Observe the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.
Visualizations
Caption: Arginase and Nitric Oxide Synthase (NOS) pathways competing for L-arginine.
Caption: Experimental workflow for a this compound forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Nuances of NOR-NOHA: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the arginase inhibitor NOR-NOHA, unexpected experimental outcomes can be a source of both frustration and novel discovery. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, ensuring the rigorous and accurate interpretation of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common and unexpected results encountered when working with this compound.
FAQ 1: My nitric oxide (NO) measurements are unexpectedly high after this compound treatment, even in cells with low nitric oxide synthase (NOS) activity. What could be the cause?
Answer: This is a documented phenomenon that can arise from the chemical properties of this compound itself. Research has shown that this compound can spontaneously release a nitric oxide (NO)-like molecule, particularly in standard cell culture media.[1] This reaction can be facilitated by components like riboflavin or in the presence of hydrogen peroxide (H2O2).[1]
Troubleshooting Steps:
-
Control for Spontaneous NO Release:
-
Include a "no-cell" control where this compound is added to the culture medium alone. Measure NO production in this control to quantify the amount of NO released abiotically.
-
If possible, use a custom medium devoid of riboflavin to see if this reduces the background NO signal.
-
-
Alternative NO Detection Methods: Consider using methods less susceptible to interference from NO-like molecules.
-
Data Interpretation: When analyzing your results, subtract the baseline NO production from the "no-cell" control to better estimate the cellular NO production.
FAQ 2: I'm observing significant apoptosis in my cancer cell line under hypoxic conditions with this compound, but I'm not seeing the expected changes in downstream metabolites of arginase. Is this an off-target effect?
Answer: It is highly possible that the observed apoptosis is an off-target effect of this compound and independent of its arginase inhibitory activity. Studies, particularly in leukemia cell lines, have demonstrated that this compound can induce apoptosis under hypoxic conditions.[2][3] However, CRISPR/Cas9 knockout of arginase 2 (ARG2), the presumed target, did not abolish this effect, suggesting the anti-leukemic activity is mediated through a different mechanism.[2][3]
Troubleshooting Steps:
-
Validate the On-Target Effect:
-
Measure arginase activity directly in your cell lysates after this compound treatment to confirm that the inhibitor is engaging its target at the concentrations used.
-
Quantify downstream metabolites of arginase, such as ornithine and urea. A lack of change, despite confirmed arginase inhibition, may point towards the primary phenotype being driven by off-target effects.
-
-
Control Experiments:
-
If available, use a structurally different arginase inhibitor to see if it phenocopies the effects of this compound.
-
Consider genetic knockdown or knockout of arginase to compare with the pharmacological inhibition.
-
Logical Troubleshooting Pathway for Unexpected Apoptosis
Caption: Troubleshooting logic for unexpected this compound-induced apoptosis.
FAQ 3: My in vivo study shows unexpected metabolic changes, such as a paradoxical increase in spermine and arginase activity after this compound administration. How do I interpret this?
Answer: In vivo systems are complex, and systemic administration of an inhibitor can trigger compensatory mechanisms. A study in a mouse model of tuberculosis observed that daily this compound treatment led to an increase in the polyamine spermine and a paradoxical increase in arginase activity in lung tissue.[4] This suggests that the biological system might be upregulating arginase expression or activity to counteract the inhibition, leading to unexpected metabolic shifts.
Troubleshooting and Interpretation:
-
Time-Course Analysis: Conduct a time-course study to understand the dynamics of arginase activity and metabolite levels after this compound administration. The paradoxical increase may occur at later time points.
-
Measure Enzyme Expression: Use techniques like Western blotting or qPCR to determine if the protein or mRNA levels of arginase are changing in response to the inhibitor.
-
Consider Tissue Specificity: The effects of this compound can be tissue-specific. Analyze arginase activity and metabolite levels in different tissues to understand the systemic response.
Data Presentation
Table 1: Summary of Expected vs. Unexpected Quantitative Results with this compound
| Parameter | Expected Outcome | Potential Unexpected Outcome | Potential Cause(s) |
| Nitric Oxide (NO) Levels | Increase due to less L-arginine consumption by arginase, making it available for NOS. | Significant increase in NO, independent of NOS activity. | Spontaneous release of an NO-like molecule from this compound in culture media.[1] |
| Cell Viability (Hypoxic Cancer Cells) | Decreased proliferation due to inhibition of polyamine synthesis. | Significant apoptosis. | Off-target effects independent of arginase inhibition.[2][3] |
| Ornithine and Urea Levels | Decrease due to direct inhibition of arginase. | No significant change, despite observing a phenotypic effect. | The observed phenotype is due to off-target effects; compensatory metabolic pathways. |
| Spermine Levels (in vivo) | Decrease as it is a downstream product of ornithine. | Paradoxical increase. | Upregulation of arginase or other compensatory metabolic pathways in a complex biological system.[4] |
| Arginase Activity (in vivo) | Sustained inhibition. | Paradoxical increase after prolonged treatment. | Compensatory upregulation of arginase expression or activity.[4] |
Experimental Protocols
Protocol 1: Arginase Activity Assay in Cell Lysates
This protocol is designed to confirm the on-target effect of this compound by directly measuring arginase activity.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, and 0.4% (w/v) Triton X-100.
-
Centrifuge at 14,000 g for 10 minutes at 4°C and collect the supernatant (cell lysate).
-
-
Enzyme Activation:
-
To a 25 µL aliquot of cell lysate, add 25 µL of 10 mM MnCl2 in 50 mM Tris-HCl (pH 7.5).
-
Activate arginase by incubating at 55-60°C for 10 minutes.
-
-
Arginine Hydrolysis:
-
Initiate the reaction by adding 50 µL of 0.5 M L-arginine (pH 9.7) to the activated lysate.
-
Incubate at 37°C for 60-120 minutes.
-
-
Urea Quantification:
-
Stop the reaction by adding 400 µL of an acid mixture (H2SO4:H3PO4:H2O at a 1:3:7 ratio).
-
Add 25 µL of 9% α-isonitrosopropiophenone (in 100% ethanol).
-
Incubate at 100°C for 45 minutes.
-
Allow the samples to cool in the dark for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of urea should be used for quantification.
-
Experimental Workflow for Arginase Activity Assay
Caption: Workflow for determining arginase activity in cell lysates.
Signaling Pathways
L-Arginine Metabolic Pathways
L-arginine is a substrate for both arginase and nitric oxide synthase (NOS), creating a critical regulatory node. This compound is designed to inhibit the arginase pathway, thereby increasing the availability of L-arginine for the NOS pathway.
Caption: Competing metabolic fates of L-arginine.
References
- 1. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: nor-NOHA in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the arginase inhibitor, nor-NOHA (Nω-hydroxy-nor-L-arginine), in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
Nω-hydroxy-nor-L-arginine (this compound) is a selective and reversible competitive inhibitor of arginase. Arginase is an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, this compound can increase the availability of L-arginine for NOS, potentially leading to increased production of nitric oxide (NO) and L-citrulline.
2. How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Commercial suppliers recommend that stock solutions can be stored for up to one year at -80°C and for one month at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing your working concentration in cell culture media, ensure the final DMSO concentration is low enough (typically <0.1%) to not affect your cells.
3. What is the stability of this compound in cell culture media?
A critical consideration when using this compound is its stability in cell culture media. Research has shown that this compound can be unstable and spontaneously release a nitric oxide (NO)-like molecule. This reaction is known to occur with components commonly found in cell culture media, such as riboflavin and hydrogen peroxide (H₂O₂). This can lead to unintended biological effects that are not due to arginase inhibition. One study noted a progressive reduction of NOHA (a related compound) in culture medium over nine weeks.
4. How can I quantify the concentration of this compound in my cell culture supernatant?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected biological effects (e.g., cytotoxicity, changes in cell signaling) not consistent with arginase inhibition. | This compound may be degrading and releasing a nitric oxide (NO)-like molecule. This is a known artifact, especially in media containing riboflavin. | - Run parallel controls: Include a control with this compound in cell-free media to measure the amount of NO produced abiotically. - Use a NO scavenger: Co-treatment with a NO scavenger like carboxy-PTIO can help determine if the observed effects are due to the released NO-like molecule. - Consider alternative inhibitors: If the NO-releasing property of this compound is problematic for your experimental system, consider using other arginase inhibitors that do not have this characteristic. |
| Inconsistent or variable results between experiments. | - Inconsistent this compound concentration: This could be due to degradation of the compound in your working solutions or stock solutions. - Variability in media composition: Different batches of media or serum may have varying concentrations of components like riboflavin that can react with this compound. | - Prepare fresh working solutions: Prepare your final dilution of this compound in media immediately before adding it to your cells. - Assess stability in your media: If possible, quantify the concentration of this compound in your specific cell culture media over the time course of your experiment. - Use a consistent source of media and serum. |
| Precipitation of this compound in the cell culture media. | The solubility of this compound in aqueous solutions may be limited, especially at higher concentrations. The final concentration of DMSO from your stock solution may also be a factor. | - Ensure the final DMSO concentration is low. - Visually inspect your media after adding this compound: Check for any signs of precipitation. If observed, you may need to lower the final concentration of this compound or try a different solvent for your stock solution (though DMSO is most common). |
Experimental Protocols & Methodologies
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general workflow to determine the stability of this compound in your specific cell culture medium.
1. Preparation of this compound Solution:
- Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
- Spike a known concentration of the this compound stock solution into your cell culture medium (e.g., RPMI-1640 + 10% FBS) to achieve the final working concentration you intend to use in your experiments.
2. Incubation:
- Incubate the this compound-containing medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
3. Sample Analysis:
- At each time point, analyze the concentration of this compound remaining in the medium using a validated analytical method such as HPLC-UV or LC-MS/MS.
- Simultaneously, you can measure the accumulation of nitrite in the medium using the Griess assay as an indicator of NO-like molecule release.
4. Data Analysis:
- Plot the concentration of this compound versus time to determine its degradation kinetics.
- Calculate the half-life (t½) of this compound in your specific cell culture medium.
Protocol: Arginase Activity Assay
This assay measures the activity of arginase in cell lysates by quantifying the amount of urea produced.
1. Cell Lysis:
- Lyse cells in a buffer containing 0.1% Triton X-100 and a protease inhibitor cocktail.
- Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
2. Arginase Activation:
- To a portion of the cell lysate, add a solution of 10 mM MnCl₂.
- Incubate at 55-60°C for 10 minutes to activate the arginase enzyme.
3. Arginine Hydrolysis:
- Add 0.5 M L-arginine (pH 9.7) to the activated lysate.
- Incubate at 37°C for a defined period (e.g., 60 minutes) to allow the conversion of arginine to ornithine and urea.
4. Reaction Termination and Urea Quantification:
- Stop the reaction by adding an acidic solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water).
- Add α-isonitrosopropiophenone (ISPF) and heat at 100°C to allow for color development.
- Measure the absorbance at 540 nm.
- Quantify the urea concentration by comparing the absorbance to a standard curve of known urea concentrations.
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: The competitive relationship between Arginase and NOS for L-Arginine.
Technical Support Center: nor-NOHA Arginase Activity Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the nor-NOHA arginase activity assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the arginase activity assay?
The arginase activity assay measures the enzymatic activity of arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1][2][3][4] The most common method involves the colorimetric quantification of urea produced.[2][3] In this method, a chromogen reacts specifically with urea to form a colored product, and the intensity of the color, measured by a spectrophotometer, is directly proportional to the arginase activity in the sample.[2][3]
Q2: What is this compound and what is its role in this assay?
Nω-hydroxy-nor-L-arginine (this compound) is a selective and reversible inhibitor of arginase.[5][6] In the context of this assay, it is typically used as a negative control or to confirm that the measured activity is indeed from arginase.[5][7] A significant reduction in the signal in the presence of this compound indicates specific arginase activity.
Q3: What are the optimal concentrations of this compound to use for inhibition?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, concentrations in the range of 10 µM to 1 mM have been used effectively in published studies.[5][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q4: Can I use this assay for different sample types?
Yes, this assay is adaptable for various sample types, including cell lysates, tissue homogenates, serum, and plasma.[1][2][3] However, sample preparation is critical. For instance, samples with high endogenous urea levels, such as serum or plasma, may require a deproteinization step or the use of a spin column to remove urea before the assay.
Q5: What are the key controls to include in my experiment?
To ensure the validity of your results, the following controls are essential:
-
Blank: Contains all reagents except the sample to determine the background absorbance.
-
Sample Blank: Contains the sample and all reagents except the substrate (L-arginine) to account for any endogenous urea in the sample.[3]
-
Positive Control: A known source of arginase to confirm that the assay is working correctly.[1]
-
Negative Control (with this compound): A sample treated with this compound to demonstrate the specificity of the arginase activity.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Endogenous urea in the sample. | For samples with high urea content, use a 10 kD spin column to remove urea prior to the assay. Include a sample blank control (without L-arginine) to subtract the background urea signal.[3] |
| Reagents not at room temperature. | Ensure all buffers and reagents are equilibrated to room temperature before use. | |
| Low or No Signal | Inactive enzyme. | Ensure proper sample lysis to release the enzyme. Activate arginase by incubating the lysate with MnCl₂ at 56°C for 10 minutes.[5][7] |
| Incorrect wavelength reading. | Verify the plate reader is set to the correct wavelength for the chromogen used (typically 570 nm for colorimetric assays).[1] | |
| Improper sample storage. | Use fresh samples whenever possible. If storage is necessary, snap-freeze in liquid nitrogen and store at -80°C. | |
| Erratic Readings | Pipetting errors. | Use calibrated pipettes and prepare a master mix for reagents to ensure consistency across wells. |
| Air bubbles in wells. | Be careful when pipetting to avoid introducing air bubbles. Centrifuge the plate briefly if bubbles are present. | |
| Turbidity in samples. | If turbidity occurs after adding the urea reagent, centrifuge the plate and transfer the supernatant to a new plate for reading.[4] | |
| Assay Not Working with Positive Control | Reagent degradation. | Check the expiration dates of the kit components and ensure they have been stored correctly at -20°C.[1] |
| Omission of a step. | Carefully review the protocol to ensure all steps were followed correctly.[4] |
Experimental Protocol: Arginase Activity Assay
This protocol is a generalized procedure based on common methodologies.[3][5][7]
1. Sample Preparation:
- Cell Lysates: Lyse 1x10⁶ cells in 100 µL of ice-cold lysis buffer (e.g., 0.1% Triton X-100 with protease inhibitors).[3][7] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.[3][5]
- Tissue Homogenates: Homogenize 10 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[1]
2. Arginase Activation:
- In a 96-well plate, add 25 µL of your sample lysate/homogenate.
- Add 25 µL of 10 mM MnCl₂ in 25 mM Tris-HCl.[7]
- Incubate at 56°C for 10 minutes to activate the arginase enzyme.[5][7]
3. Arginase Reaction:
- Add 50 µL of 0.5 M L-arginine (pH 9.7) to each well to start the reaction.[5]
- Incubate at 37°C for 1-2 hours.[3]
4. Urea Quantification:
- Stop the reaction by adding 400 µL of an acid mixture (e.g., H₂SO₄:H₃PO₄:H₂O at a 1:3:7 ratio).
- Add 25 µL of α-isonitrosopropiophenone (dissolved in ethanol).
- Incubate at 100°C for 45 minutes.
- Incubate in the dark at room temperature for 10 minutes.
5. Data Analysis:
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
- Calculate the urea concentration based on a standard curve generated with known urea concentrations.
- Arginase activity is expressed as units per milligram of protein, where one unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of urea per minute.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Concentration Range | 10 µM - 1 mM | [5][7] |
| L-Arginine Substrate Concentration | 0.5 M | [5] |
| MnCl₂ Activation Concentration | 10 mM | [5][7] |
| Assay Detection Limit | < 0.2 - 0.3 U/L | [3] |
| Incubation Time (Arginase Reaction) | 1 - 2 hours | [3] |
| Incubation Temperature | 37°C | [3] |
Visualizations
References
- 1. assaygenie.com [assaygenie.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: nor-NOHA Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the arginase inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Nω-hydroxy-nor-L-arginine (this compound) is a potent, reversible, and competitive inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea.[1][2] By inhibiting arginase, this compound can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to increased nitric oxide (NO) production.[3] It is important to note that L-arginine is a common substrate for both NOS and arginase.[2]
Q2: What are the different forms of this compound available and does it matter which one I use?
This compound is often available as an acetate salt (this compound acetate).[1][4] For most in vitro and in vivo applications, this form is appropriate. The key is to ensure consistency in the form used throughout a study to avoid variability. Always refer to the manufacturer's certificate of analysis for specific details on purity and formulation.
Q3: How should I store and handle this compound?
Proper storage is critical to maintain the stability and efficacy of this compound.
-
Powder: Store at -20°C for long-term stability (up to 4 years).[2]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: How do I dissolve this compound?
Solubility of this compound can vary based on the solvent.
-
Water: Soluble up to 100 mg/mL (with ultrasonic assistance) or 100 mM.[4]
-
PBS (pH 7.2): Soluble up to 10 mg/mL.[2]
-
DMSO: Generally has low solubility, and moisture-absorbing DMSO can further reduce it. It is recommended to use fresh DMSO.[1] Some sources indicate solubility up to 5 mg/mL.[2]
-
DMF: Soluble up to 1 mg/mL.[2]
For in vivo studies, complex solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be required.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the specific arginase isoform and the experimental conditions.
| Parameter | Value | Enzyme Source | Notes |
| Ki | 0.5 µM | Rat Liver Arginase | Ki is the inhibition constant, a measure of inhibitor potency.[1][2] |
| IC50 | < 1 µM | Aorta Arginase | IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.[1] |
| IC50 | 0.5 µM | Liver Arginase | [1] |
| IC50 | 10-12 µM | Mouse Macrophage Arginase | [2][6] |
| IC50 | 2 µM | Human Arginase (unspecified type) |
Signaling Pathway and Experimental Workflow
Arginase and NOS Signaling Pathway
The following diagram illustrates the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, and the inhibitory action of this compound.
Caption: Competitive pathways of L-arginine metabolism and this compound inhibition.
General Experimental Workflow for Arginase Activity Assay
This diagram outlines a typical workflow for measuring arginase activity in biological samples with and without this compound.
Caption: Workflow for a colorimetric arginase activity assay.
Troubleshooting Guide
Q: My arginase activity readings are inconsistent or show high background. What could be the cause?
A: High background or inconsistent readings in arginase assays can stem from several sources. Here's a systematic guide to troubleshooting the issue.
| Potential Cause | Troubleshooting Steps |
| Endogenous Urea in Samples | Serum, plasma, and some tissue lysates contain high levels of urea which can interfere with the assay.[7][8] Solution: Deplete urea from samples using a 10 kDa molecular weight cut-off spin column before starting the assay.[8] |
| Sample Turbidity | The addition of the urea reagent can sometimes cause turbidity in certain samples. Solution: If turbidity occurs, centrifuge the plate before reading the absorbance and use the clear supernatant for measurement. |
| Incorrect Reagent Preparation/Storage | Improperly prepared or stored reagents can lead to loss of activity. Solution: Ensure all reconstituted reagents are used within the recommended timeframe (e.g., 2 hours). Preheat arginine buffer to 37°C before use. Store components at their recommended temperatures (-20°C or 2-8°C). |
| Assay Not in Linear Range | If the arginase activity in your sample is too high, the reaction may not be in the linear range of the assay. Solution: Test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[7] You can also try reducing the incubation time. |
| Interference from other enzymes | Catalase present in tissue lysates can potentially interfere with assays that rely on hydrogen peroxide (H2O2) generation for detection.[8] Solution: If using an H2O2-based detection method, consider sample purification steps to remove interfering enzymes. |
Troubleshooting Logic Diagram
This diagram provides a decision-making flow to identify and resolve common issues in this compound experiments.
Caption: A decision tree for troubleshooting this compound experiments.
Q: I am observing unexpected nitric oxide (NO) production in my cell culture experiments with this compound. Why is this happening?
A: Recent studies have shown that this compound can spontaneously release a biologically active NO-like molecule in cell culture media.[9] This reaction can be triggered by components in the media, such as riboflavin, or by reacting with hydrogen peroxide (H2O2).[9] This can be a significant confounding factor, especially in studies investigating the interplay between arginase and NOS.
Solution:
-
Include proper controls: Always run parallel experiments with this compound in cell-free culture media to quantify the amount of NO produced non-enzymatically.
-
Alternative inhibitors: If this artifact is a major concern, consider using structurally different arginase inhibitors, such as (S)-(2-boronoethyl)-L-cysteine (BEC), which do not have this issue.[3]
Detailed Experimental Protocol: Colorimetric Arginase Activity Assay
This protocol is a synthesized guide for determining arginase activity in cell or tissue lysates using a colorimetric method based on urea detection.
I. Materials and Reagents
-
Arginine Buffer (e.g., 250 mM L-arginine, pH 9.5)
-
Manganese (Mn) Solution (e.g., 10 mM MnCl2)
-
Urea Standard (e.g., 50 mg/dL)
-
Urea colorimetric detection reagents (often supplied as Reagent A and Reagent B in kits)
-
Cell/Tissue Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 0.4% Triton X-100 and protease inhibitors)
-
This compound stock solution
-
96-well clear flat-bottom plates
-
Spectrophotometric plate reader
II. Sample Preparation
-
Cell Lysate: Harvest approximately 1 x 10^6 cells.[8] Lyse the cell pellet in 100 µL of ice-cold Lysis Buffer.[7]
-
Tissue Homogenate: Homogenize 10 mg of tissue in 100 µL of ice-cold Assay Buffer.[7]
-
Centrifuge the lysate/homogenate at 10,000 x g for 5-10 minutes at 4°C.[7][8]
-
Collect the supernatant for the assay.
-
(Optional but Recommended) If samples are expected to contain high levels of urea (e.g., plasma), perform a buffer exchange using a 10 kDa spin column to remove endogenous urea.[8]
III. Assay Procedure
-
Standard Curve Preparation: Prepare a urea standard curve according to the manufacturer's instructions. Typically, this involves serial dilutions of a urea standard.
-
Reaction Setup:
-
For inhibitor studies, add the desired concentration of this compound. Include a vehicle control.
-
Prepare a "sample blank" for each sample that will not receive the arginine substrate. This corrects for any pre-existing urea in the sample.
-
Adjust the volume in all wells to 40 µL with water or assay buffer.
-
Enzyme Reaction:
-
Prepare a 5x Substrate Buffer by mixing Arginine Buffer and Mn Solution.
-
Add 10 µL of 5x Substrate Buffer to each sample well (but not the sample blank wells).
-
Mix gently and incubate for 1-2 hours at 37°C. The incubation time can be adjusted depending on the arginase activity.
-
-
Urea Detection:
-
Prepare the Urea Reagent by mixing equal volumes of Reagent A and Reagent B.
-
Add 200 µL of the Urea Reagent to all wells (including standards, samples, and sample blanks). This step stops the arginase reaction.
-
Add 10 µL of the 5x Substrate Buffer to the sample blank wells.
-
Incubate at room temperature for 45-60 minutes.
-
-
Measurement: Read the absorbance at the appropriate wavelength (typically 430 nm for this method).
IV. Calculation of Arginase Activity
-
Subtract the absorbance of the water blank from all standard readings and plot the standard curve.
-
For each sample, subtract the absorbance of its corresponding sample blank from the sample reading to get the corrected absorbance.
-
Use the standard curve to determine the concentration of urea produced in each sample.
-
Calculate arginase activity, typically expressed as units/L or µmol of urea produced per minute per mg of protein. One unit of arginase is defined as the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at pH 9.5 and 37°C.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hypoxia-Dependent Effects of nor-NOHA
Welcome to the technical support center for researchers utilizing Nω-hydroxy-nor-L-arginine (nor-NOHA), a selective and reversible arginase inhibitor, in studies focusing on its hypoxia-dependent effects. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, particularly under hypoxic conditions?
A1: this compound is a competitive inhibitor of arginase, an enzyme that converts L-arginine to ornithine and urea.[1][2][3] Under hypoxic conditions, many cell types upregulate arginase activity.[4][5][6] By inhibiting arginase, this compound increases the bioavailability of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO).[4][7] This restoration of NO production can have various downstream effects, including the regulation of angiogenesis and apoptosis.[4][8] Interestingly, some studies suggest that the pro-apoptotic effect of this compound in certain cancer cells under hypoxia may be independent of its arginase 2 (ARG2) inhibitory activity, indicating alternative mechanisms may be at play.[8]
Q2: Why are the effects of this compound often more pronounced in hypoxic environments?
A2: The heightened effects of this compound under hypoxia are linked to the cellular response to low oxygen. Hypoxia often leads to the stabilization of Hypoxia-Inducible Factors (HIFs), particularly HIF-1α and HIF-2α.[8] These transcription factors can, in turn, upregulate the expression of arginase II (ARG2).[5][8] Therefore, in a hypoxic state with elevated arginase activity, the inhibitory action of this compound becomes more critical in modulating L-arginine metabolism and downstream signaling pathways.
Q3: What is the relationship between this compound, arginase, nitric oxide (NO), and HIF-1α?
A3: The interplay between these components is complex. Here's a simplified breakdown:
-
Hypoxia: Low oxygen levels lead to the stabilization of HIF-1α.
-
HIF-1α: This transcription factor can increase the expression of arginase.[9]
-
Arginase: Competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[4][10] Increased arginase activity depletes L-arginine, leading to reduced NO production.
-
This compound: Inhibits arginase, thereby increasing the availability of L-arginine for NOS.
-
NOS: Utilizes L-arginine to produce NO.
-
NO: Can, under certain conditions, regulate the stability of HIF-1α. High concentrations of NO can stabilize HIF-1α even under normoxic conditions, while lower concentrations can decrease its stability.[11][12][13]
This intricate feedback loop highlights the importance of carefully controlling experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect of this compound under hypoxia. | 1. Suboptimal Hypoxic Conditions: The level and duration of hypoxia may be insufficient to induce a robust arginase response. | - Verify the oxygen level in your hypoxia chamber (typically 0.5-2% O₂).[8] - Ensure a consistent and stable hypoxic environment throughout the experiment. - Optimize the duration of hypoxic exposure for your specific cell type. |
| 2. Cell Line Variability: Different cell lines exhibit varying levels of arginase expression and sensitivity to hypoxia. | - Confirm ARG2 expression in your cell line of interest under normoxic and hypoxic conditions via qPCR or Western blot.[8] - Consider using a cell line known to upregulate arginase under hypoxia. | |
| 3. This compound Degradation: Improper storage or handling can lead to reduced potency. | - Store this compound stock solutions at -20°C or -80°C.[1] - Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| 4. Incorrect Drug Concentration: The concentration of this compound may be too low to effectively inhibit arginase in your experimental system. | - Perform a dose-response curve to determine the optimal concentration for your cell line (typical range is 0.1-1 mM for in vitro studies).[2][8] | |
| Unexpected Cell Death or Toxicity in Normoxic Controls. | 1. High Concentration of this compound: Although generally more potent under hypoxia, high concentrations may exert off-target effects. | - Lower the concentration of this compound. - Ensure the vehicle control (e.g., DMSO) concentration is not causing toxicity. |
| 2. Contamination: Microbial contamination of cell cultures can lead to cell death. | - Regularly check cultures for signs of contamination. - Use sterile techniques and antibiotic/antimycotic agents if necessary. | |
| Difficulty Dissolving this compound. | 1. Poor Solubility in Aqueous Solutions: this compound can be challenging to dissolve directly in media. | - Prepare a stock solution in an appropriate solvent such as DMSO or water.[8] - Gentle heating and/or sonication can aid in dissolution.[1] - For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[1] |
Quantitative Data Summary
| Parameter | Cell Line | Condition | This compound Concentration | Effect | Reference |
| Apoptosis Induction | K562 (Leukemia) | Hypoxia (1.5% O₂) | 0.1 - 1 mM (72h) | Dose-dependent increase in apoptosis. | [1][2] |
| Apoptosis Induction | K562 (Leukemia) | Normoxia | 0.1 - 1 mM (72h) | Little to no effect on cell viability. | [8] |
| Arginase Inhibition (IC₅₀) | Murine Macrophages | IFN-γ + LPS stimulated | 10 ± 3 µM | Potent inhibition of arginase activity. | [10] |
| Arginase Inhibition (IC₅₀) | Liver Arginase | 0.5 µM | Strong inhibition. | [3] | |
| Effect on Intracellular Arginine | K562 (Leukemia) | Hypoxia (1% O₂) | 500 µM (48h) | Restored intracellular arginine levels reduced by hypoxia. | [8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Apoptosis under Hypoxia
This protocol outlines the key steps to evaluate the pro-apoptotic effects of this compound on a cancer cell line under hypoxic conditions.
Methodology:
-
Cell Culture: Culture the chosen cell line (e.g., K562) in appropriate media (e.g., RPMI-1640 with 10% FBS).[8]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 0.25 M in DMSO).[8] Store at -20°C.
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1 mM) and a vehicle control (DMSO).
-
Hypoxic Incubation: Place one set of plates in a humidified hypoxia chamber (e.g., 1.5% O₂, 5% CO₂) and a parallel set in a normoxic incubator (21% O₂, 5% CO₂) for the desired duration (e.g., 72 hours).[8]
-
Apoptosis Assay:
-
Harvest the cells by centrifugation.
-
Wash with PBS.
-
Resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and a viability dye like 7-AAD or Propidium Iodide.
-
Incubate in the dark as per the manufacturer's instructions.
-
Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 2: Measurement of Arginase Activity
This protocol provides a method to determine the inhibitory effect of this compound on arginase activity in cell lysates.
Methodology:
-
Cell Lysis:
-
After treatment with this compound under normoxic or hypoxic conditions, wash the cells with cold PBS.
-
Lyse the cells in a buffer containing a detergent (e.g., Triton X-100) and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
-
Arginase Assay:
-
Determine the protein concentration of the cell lysates.
-
Activate arginase by heating the lysate with MnCl₂.
-
Incubate the activated lysate with an L-arginine solution.
-
Stop the reaction with an acid solution.
-
The amount of urea produced is quantified colorimetrically by adding α-isonitrosopropiophenone and heating.
-
Read the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculate the arginase activity based on a standard curve of urea.
-
For further inquiries, please consult the relevant product datasheets and the cited literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Arginase inhibition enhances angiogenesis in endothelial cells exposed to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxic upregulation of arginase II in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia induces arginase II expression and increases viable human pulmonary artery smooth muscle cell numbers via AMPKα1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxic upregulation of arginase II in human lung endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Impairs Normoxic Degradation of HIF-1α by Inhibition of Prolyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of hypoxia-inducible factor-1alpha by nitric oxide through mitochondria-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accumulation of HIF-1alpha under the influence of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Performance of Arginase Inhibitors
A Comparative Guide to Arginase Inhibitors: nor-NOHA vs. Alternatives
Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] Beyond its role in nitrogen metabolism, arginase regulates cellular processes like proliferation and collagen synthesis by modulating the availability of L-arginine.[2] Two isoforms exist: Arginase I (ARG1), a cytosolic enzyme primarily in the liver, and Arginase II (ARG2), a mitochondrial enzyme found in various tissues.[3][4] Overexpression of arginase is implicated in numerous pathologies, including cancer, cardiovascular diseases, and immune dysfunction, by depleting L-arginine required for nitric oxide (NO) synthesis and T-cell function.[1] This has spurred the development of arginase inhibitors as potential therapeutics.
This guide provides an objective comparison of Nω-hydroxy-nor-L-arginine (this compound) with other prominent arginase inhibitors, including 2(S)-amino-6-boronohexanoic acid (ABH), S-(2-boronoethyl)-L-cysteine (BEC), and Numidargistat (CB-1158), supported by experimental data to aid researchers and drug development professionals.
The efficacy of arginase inhibitors is primarily evaluated by their in vitro potency (IC50 or Ki values) and their performance in preclinical in vivo models.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for an inhibitor's potency. The table below summarizes these values for this compound and other selected inhibitors against human Arginase I (hARG1) and Arginase II (hARG2). Lower values indicate higher potency.
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | Rat Liver Arginase | IC50: ~0.5-2 µM | [5][6] |
| Murine Macrophage Arginase | IC50: 10-12 µM | [7] | |
| Aorta Arginase | IC50: < 1 µM | [5][8] | |
| ABH | Human Arginase I | IC50: 0.14 µM | [9] |
| Human Arginase II | Ki: 8.5 nM | [10] | |
| BEC | Human Arginase II | Ki: 30 nM (pH 9.5), 0.31 µM (pH 7.5) | [11] |
| Rat Arginase I | Ki: 0.4-0.6 µM | [12] | |
| CB-1158 (Numidargistat) | Human Arginase I | IC50: 86 nM | [13][14] |
| Human Arginase II | IC50: 296 nM | [13][14] | |
| Human Granulocyte Arginase I | IC50: 178 nM | [13][14] |
Note: Potency can vary based on assay conditions, such as pH.[11][15] For instance, ABH is most potent at pH 9.5, while CB-1158 shows the most favorable characteristics at a physiological pH of 7.4.[15]
In Vivo Efficacy
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of arginase inhibitors. These studies assess the inhibitor's ability to modulate disease progression.
| Inhibitor | Model System | Key Findings | Reference |
| This compound | Rat model of myocardial ischemia-reperfusion | Intravenous administration of this compound (100 mg/kg) significantly reduced infarct size, increased plasma citrulline and nitrite, and decreased ornithine levels. | [16] |
| ABH | Transgenic sickle cell mice | Oral treatment for 4 weeks improved nitric oxide availability and reversed vascular endothelial dysfunction. | [1] |
| BEC | Mice with allergic airway disease | Enhanced lung inflammation and airway hyperresponsiveness, suggesting a complex role for arginase in this context. | [11] |
| CB-1158 (Numidargistat) | CT26 murine colon cancer model | Administration at 100 mg/kg twice daily reduced tumor growth. | [17] |
Arginase Signaling and Metabolic Pathways
Arginase and Nitric Oxide Synthase (NOS) compete for their common substrate, L-arginine. By inhibiting arginase, the pool of L-arginine available for NOS increases, leading to enhanced production of nitric oxide (NO), a critical signaling molecule in vasodilation and immune responses.[1][3] Conversely, arginase inhibition reduces the production of L-ornithine, a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis.[1][2] This interplay is central to the therapeutic mechanism of arginase inhibitors.
Experimental Protocols
Accurate assessment of inhibitor potency relies on standardized and reproducible experimental methods. Below is a representative protocol for a colorimetric arginase activity assay.
Arginase Activity Colorimetric Assay
This protocol is based on the principle that arginase converts L-arginine into urea. The urea produced is then measured colorimetrically.
I. Materials and Reagents:
-
96-well clear flat-bottom microplate
-
Spectrophotometric microplate reader
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Manganese Chloride (MnCl2) solution (10 mM)
-
L-arginine substrate solution (0.5 M)
-
Acidic stop solution (e.g., H2SO4:H3PO4:H2O at 1:3:7)
-
Colorimetric reagent (e.g., 9% α-isonitrosopropiophenone in ethanol)
-
Urea standards
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
Arginase inhibitor (e.g., this compound)
II. Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold Arginase Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.[18][19] Determine the protein concentration of the lysate.
-
Enzyme Activation: To a microplate well, add the sample (e.g., 25 µL of lysate). Add Tris-HCl (50 mM, pH 7.5) and MnCl2 (10 mM).[20] Incubate at 55-56°C for 10 minutes to activate the arginase.
-
Inhibitor Addition: Add various concentrations of the arginase inhibitor (e.g., this compound) to the appropriate wells. Include a control well with no inhibitor.
-
Arginase Reaction: Initiate the reaction by adding 25 µL of 0.5 M L-arginine to each well.[20]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).[19][20]
-
Reaction Termination: Stop the reaction by adding 200-300 µL of the acidic stop solution.[20]
-
Color Development: Add the colorimetric reagent (e.g., 25 µL of 9% α-isonitrosopropiophenone) to all wells, including urea standards.[20]
-
Heating: Heat the plate at 95-100°C for 30-60 minutes to allow for color development.[20]
-
Measurement: Cool the plate to room temperature for 10 minutes. Measure the absorbance at 540-570 nm using a microplate reader.[20][21]
-
Calculation: Calculate the urea concentration in the samples by comparing their absorbance to the urea standard curve. Arginase activity is expressed as units/L or µmol of urea produced per minute per mg of protein. The IC50 value of the inhibitor is determined by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. N o -Hydroxy-nor-L-arginine, Diacetate Salt [sigmaaldrich.com]
- 7. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Case study - Arginase-1 Inhibitors - Oncolines B.V. [oncolines.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to the Efficacy of Arginase Inhibitors: nor-NOHA vs. L-NOHA
For researchers and professionals in drug development, the selection of an appropriate enzyme inhibitor is a critical decision. This guide provides a detailed comparison of two widely used arginase inhibitors, Nω-hydroxy-nor-L-arginine (nor-NOHA) and Nω-hydroxy-L-arginine (L-NOHA), with a focus on their efficacy, supported by experimental data.
Overview of Arginase Inhibition
Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1][2] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase activity can significantly impact the production of nitric oxide (NO), a key signaling molecule in various physiological processes, including vasodilation and immune responses.[1][3] Inhibition of arginase is therefore a therapeutic strategy for conditions associated with endothelial dysfunction and immune suppression.[3][4][5] Both this compound and L-NOHA are reversible and competitive inhibitors of arginase.[6][7][8]
Comparative Efficacy: this compound demonstrates superior potency
Experimental evidence consistently demonstrates that this compound is a more potent inhibitor of arginase than L-NOHA. One study found this compound to be approximately 40 times more potent than L-NOHA in inhibiting arginase in unstimulated murine macrophages.[1][6] This increased potency is reflected in the lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values observed for this compound across various studies.
Data Presentation: Inhibitory Constants
The following table summarizes the reported IC50 and Ki values for this compound and L-NOHA against arginase from different sources. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as enzyme source, purity, and assay pH.
| Inhibitor | Parameter | Value (µM) | Enzyme Source/Cell Type | Reference |
| This compound | IC50 | 12 ± 5 | Unstimulated Murine Macrophages | [1] |
| IC50 | 10 ± 3 | IFN-γ + LPS-stimulated Murine Macrophages | [1] | |
| IC50 | < 1 | Aorta | [6][7] | |
| IC50 | 340 ± 12 | Not Specified | [9] | |
| Ki | 0.5 | Rat Liver Arginase | [7] | |
| Ki | 0.5 (Arginase I), 0.05 (Arginase II) | Recombinant Human Arginase | [10] | |
| L-NOHA | IC50 | 400 ± 50 | Unstimulated Murine Macrophages | [1] |
| IC50 | 450 | Murine Macrophages | [2] | |
| IC50 | 230 ± 26 | Not Specified | [9] | |
| Ki | 150 | Bovine Liver Arginase | [2] | |
| Ki | 10 | Not Specified | [10] |
Mechanism of Action and Signaling Pathway
Both this compound and L-NOHA exert their inhibitory effect by interacting with the binuclear manganese cluster at the active site of the arginase enzyme.[10] This competitive inhibition prevents the binding of the natural substrate, L-arginine, thereby reducing the production of L-ornithine and urea. The primary downstream effect of arginase inhibition is the increased bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO production.
Experimental Protocols
The efficacy of arginase inhibitors is typically determined by measuring their ability to reduce the enzymatic activity of arginase. A common method involves quantifying the amount of urea or L-ornithine produced from L-arginine in the presence and absence of the inhibitor.
General Protocol for Arginase Inhibition Assay:
-
Enzyme Activation: Arginase is pre-incubated with a cofactor, typically MnCl₂, to ensure maximal activity.[11]
-
Inhibitor Incubation: The activated enzyme is then incubated with varying concentrations of the inhibitor (e.g., this compound or L-NOHA) for a defined period.
-
Substrate Addition: The enzymatic reaction is initiated by adding a known concentration of the substrate, L-arginine.
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.[12][13]
-
Reaction Termination: The reaction is stopped, often by the addition of an acid.
-
Product Quantification: The amount of urea or L-ornithine produced is quantified.
-
Urea Quantification: A common method is the colorimetric assay based on the Berthelot method, where urea reacts with specific reagents to produce a colored product that can be measured spectrophotometrically.[12] Commercial kits are also available for this purpose.[14]
-
Ornithine Quantification: Ornithine can be quantified using methods like high-performance liquid chromatography (HPLC) or a ninhydrin-based colorimetric assay.[15][16]
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.3. Arginase Inhibition and Kinetics [bio-protocol.org]
- 13. Arginase assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
Cross-Validation of nor-NOHA Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Nω-hydroxy-nor-L-arginine (nor-NOHA), a competitive arginase inhibitor, with the phenotypes observed in genetic models of arginase deficiency. This cross-validation approach is crucial for understanding the specific role of arginase in various physiological and pathological processes and for validating the on-target effects of this compound as a therapeutic agent.
Introduction to Arginase and its Inhibition
Arginase is a critical enzyme in the urea cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Two isoforms exist in mammals: Arginase 1 (ARG1), a cytosolic enzyme predominantly found in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme expressed in various tissues, including the kidneys, prostate, and immune cells.[2][3] By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase activity can significantly impact nitric oxide (NO) bioavailability, a key signaling molecule in vascular function and immune responses.[2][4][5]
This compound is a selective and reversible arginase inhibitor that has been widely used to probe the function of arginase in numerous disease models.[6][7] This guide compares the reported effects of this compound with the physiological and pathological characteristics of genetic models where the arginase genes (Arg1 or Arg2) have been knocked out.
Comparative Data on Arginase Inhibition: this compound vs. Genetic Knockout
The following tables summarize the quantitative data from studies using this compound and from the characterization of arginase-deficient genetic models.
Table 1: Biochemical and Cellular Effects
| Parameter | This compound Administration | Arginase 1 Knockout (Arg1-/-) Mice | Arginase 2 Knockout (Arg2-/-) Mice |
| Arginase Activity | Potent inhibition of arginase activity in vitro and in vivo. IC50 for liver arginase is approximately 0.5 μM.[8] IC50 for arginase in stimulated macrophages is 10 +/- 3 μM.[9] | Complete lack of liver arginase activity.[10] | No reported change in overall arginase activity in many tissues, but specific mitochondrial arginase activity is absent.[11] |
| Plasma Arginine Levels | Increased plasma arginine levels.[12] | Approximately 4-fold increase in plasma arginine levels compared to wild-type mice.[10] | Elevated plasma arginine levels.[11] |
| Plasma Ornithine Levels | Decreased ornithine plasma levels.[6] | Approximately half the ornithine levels of wild-type mice.[10] | Data not consistently reported, but expected to be lower in specific contexts. |
| Endothelial Function | Improves endothelium-dependent vasodilation in models of cardiovascular disease.[5][13][14] Restores vasodilation in response to acetylcholine.[4] | Not directly reported in the context of endothelial function studies. The severe phenotype limits such studies. | Not directly reported, but Arg2 is implicated in endothelial dysfunction.[15] |
| Immune Cell Function | Modulates macrophage phenotype towards M1, increasing NO production.[16][17] Can rescue T-cell dysfunction in tumor models.[18] | Not extensively studied due to early mortality. | Arg2 knockout in CD8+ T cells reduces tumor growth.[2] |
| Cell Viability | Induces apoptosis in ARG2-expressing leukemic cells under hypoxia.[6][7] However, some studies suggest this effect may be independent of ARG2.[19] | Not applicable. | No reported intrinsic effect on cell viability under normal conditions. |
Table 2: In Vivo Phenotypes and Disease Models
| Phenotype/Model | This compound Administration | Arginase 1 Knockout (Arg1-/-) Mice | Arginase 2 Knockout (Arg2-/-) Mice |
| Overall Phenotype | Generally well-tolerated in short-term studies. | Severe hyperammonemia, failure to thrive, and death between postnatal days 10 and 14.[10] | Viable and appear indistinguishable from wild-type mice under normal conditions.[11] |
| Cardiovascular | Cardioprotective during ischemia-reperfusion.[6] Improves vascular function in arthritis models.[14] | Not viable for long-term cardiovascular studies. | Protected from age-associated cardiac inflammation and fibrosis.[15] |
| Cancer | Reduces tumor growth in some models.[18] | Not applicable for cancer studies. | Genetic ablation of Arg2 can reduce tumor growth.[2] |
| Neurological | Not a primary focus of most reported studies. | Duplicates several pathobiological aspects of human arginase deficiency, including neurological impairment.[10] | No major reported neurological phenotype. |
Signaling Pathways and Experimental Workflows
Arginase-NOS Competition Pathway
The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, is a critical signaling nexus. Inhibition of arginase by this compound or genetic knockout of an arginase isoform is expected to increase the availability of L-arginine for NOS, leading to enhanced NO production.
Experimental Workflow for Cross-Validation
A typical workflow to cross-validate the effects of this compound with genetic models would involve parallel experiments on wild-type, arginase knockout, and this compound-treated wild-type animals or cells.
Experimental Protocols
Arginase Activity Assay
This protocol is adapted from methodologies described in the literature.[16]
-
Sample Preparation: Lyse cells or homogenize tissues in a lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors). Centrifuge to pellet debris and collect the supernatant.
-
Arginine Hydrolysis: Incubate a known amount of protein from the supernatant with an L-arginine solution at 37°C.
-
Urea Quantification: Stop the reaction and measure the amount of urea produced. This is often done colorimetrically after the addition of α-isonitrosopropiophenone.
-
Data Analysis: Calculate arginase activity as the amount of urea produced per unit of time per milligram of protein. For inhibition studies, perform the assay in the presence of varying concentrations of this compound to determine the IC50.
Endothelial Function Assessment (Vasodilation Assay)
This protocol is based on descriptions of ex vivo aortic ring studies.[5][14]
-
Aortic Ring Preparation: Isolate the thoracic aorta from experimental animals (e.g., wild-type, knockout, or treated mice/rats) and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.
-
Pre-constriction: Pre-constrict the rings with an agent such as phenylephrine to achieve a stable submaximal contraction.
-
Vasodilation Measurement: Induce vasodilation by adding cumulative concentrations of an endothelium-dependent vasodilator (e.g., acetylcholine). Record the changes in tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tension and plot concentration-response curves to compare the effects between experimental groups.
Discussion and Conclusion
The comparison between the pharmacological inhibition of arginase by this compound and the genetic knockout of arginase isoforms reveals significant overlap, providing strong cross-validation for the on-target effects of this compound. Both approaches lead to an increase in plasma arginine, a decrease in ornithine, and improvements in endothelial function in disease models where arginase is upregulated.
However, some discrepancies and important considerations exist. The severe phenotype of Arg1 knockout mice limits their use in many adult disease models, making pharmacological inhibition with agents like this compound an invaluable tool.[10] Conversely, the viability of Arg2 knockout mice provides a clean genetic model to study the specific roles of this isoform.[11]
It is crucial to note that some studies have suggested potential off-target effects of this compound. For instance, the induction of apoptosis in leukemic cells by this compound under hypoxia was found to be independent of ARG2, as determined by CRISPR/Cas9-mediated knockout of the gene.[19] This highlights the importance of using genetic models to confirm the mechanism of action of pharmacological inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mouse model for human arginase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of a mouse model for arginase II deficiency by targeted disruption of the arginase II gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Treatment with the arginase inhibitor Nw-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-autonomous and non-cell-autonomous effects of Arginase 2 on cardiac aging | eLife [elifesciences.org]
- 16. Therapeutic Modulation of Arginase with this compound Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 18. researchgate.net [researchgate.net]
- 19. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arginase Inhibitors: Nor-NOHA vs. BEC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent arginase inhibitors, Nω-hydroxy-nor-L-arginine (nor-NOHA) and (S)-(2-boronoethyl)-L-cysteine (BEC). The following sections present a comprehensive overview of their inhibitory profiles, mechanisms of action, and their impact on nitric oxide signaling, supported by experimental data and detailed protocols.
Quantitative Performance Analysis
The inhibitory potency of this compound and BEC against the two major arginase isoforms, Arginase I (ARG1) and Arginase II (ARG2), is a critical determinant of their biological effects. The data presented below, collated from multiple studies, summarizes their inhibitory constants (IC50 and Ki). It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibitory Potency (IC50) of this compound and BEC against Arginase Isoforms
| Compound | Arginase Isoform | IC50 (µM) | Test System | Reference |
| This compound | Rat Liver Arginase (ARG1) | 0.5 | Isolated Enzyme | [1] |
| Aorta Arginase | < 1 | Tissue Homogenate | [1] | |
| Murine Macrophage Arginase | 12 ± 5 | Cell Lysate | [2] | |
| IFN-γ + LPS-stimulated Macrophage Arginase | 10 ± 3 | Cell Lysate | [2] | |
| BEC | Not explicitly reported as IC50 |
Table 2: Inhibitory Constant (Ki) of this compound and BEC against Arginase Isoforms
| Compound | Arginase Isoform | Ki | pH | Test System | Reference |
| This compound | Human Arginase I | 500 nM | Not Specified | Isolated Enzyme | [3][4] |
| Human Arginase II | 51 nM | 7.5 | Isolated Enzyme | ||
| BEC | Rat Arginase I | 0.4 - 0.6 µM | Not Specified | Isolated Enzyme | [3][4] |
| Human Arginase II | 0.31 µM | 7.5 | Isolated Enzyme | [3][4] | |
| Human Arginase II | 30 nM | 9.5 | Isolated Enzyme |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Intratracheal (i.t.) | Reference |
| Terminal Half-life | 30 min | - | - | [1] |
| Mean Residence Time | 12.5 min | - | - | [5] |
| Absolute Bioavailability | - | 98% | 53% | [1] |
Mechanism of Action and Selectivity
Both this compound and BEC act as competitive inhibitors of arginase, binding to the active site and preventing the hydrolysis of L-arginine. However, their specific interactions with the enzyme differ.
-
This compound , an N-hydroxy-guanidinium-based inhibitor, displaces the metal-bridging hydroxide ion in the active site of arginase with its N-hydroxy group.[3][4]
-
BEC , a boronic acid derivative, mimics the tetrahedral intermediate of the arginine hydrolysis reaction.[6][7] The boronic acid moiety is attacked by the metal-bridging hydroxide ion, forming a tetrahedral boronate anion that bridges the binuclear manganese cluster in the active site.[6][7]
Based on the available Ki values, This compound demonstrates a higher selectivity for Arginase II over Arginase I , with an approximately 10-fold lower Ki for ARG2. In contrast, BEC exhibits more comparable inhibitory activity against both isoforms .
Impact on Nitric Oxide Signaling
By inhibiting arginase, both this compound and BEC increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. This is a key mechanism for improving endothelial function and promoting vasodilation.
Experimental Protocols
Arginase Activity Assay (Colorimetric)
This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine by arginase.
1. Reagent Preparation:
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4) with 1% Triton X-100 and protease inhibitors.
-
Arginine Buffer: 0.5 M L-arginine (pH 9.7).
-
Urea Standard: Prepare a standard curve of urea (e.g., 0 to 1 mM).
-
Color Reagent A: α-isonitrosopropiophenone in acid.
-
Color Reagent B: Diacetyl monoxime in acid.
2. Sample Preparation:
-
Homogenize tissue samples or lyse cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay. Determine the protein concentration of the supernatant.
3. Assay Procedure:
-
Activate arginase by pre-incubating the lysate with 10 mM MnCl2 at 55-60°C for 10 minutes.
-
Add 50 µL of the activated lysate to a microplate well.
-
Initiate the reaction by adding 50 µL of Arginine Buffer.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding 400 µL of an acid mixture (e.g., H2SO4/H3PO4/H2O).
-
Add 25 µL of Color Reagent A.
-
Heat at 100°C for 45 minutes.
-
Cool to room temperature for 10 minutes.
-
Read the absorbance at 540 nm.
-
Calculate arginase activity based on the urea standard curve and normalize to the protein concentration.
Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound method to assess endothelium-dependent vasodilation.
1. Patient Preparation:
-
Fast for at least 8-12 hours.
-
Abstain from caffeine, alcohol, and smoking for at least 12 hours.
-
Rest in a quiet, temperature-controlled room for at least 10-15 minutes before the measurement.
2. Baseline Measurement:
-
Position the patient supine with their arm extended and supported.
-
Locate the brachial artery using a high-frequency ultrasound transducer.
-
Obtain a clear longitudinal image of the artery.
-
Record the baseline diameter of the brachial artery for at least 1 minute.
3. Induction of Reactive Hyperemia:
-
Inflate a blood pressure cuff on the forearm to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes. This occludes arterial blood flow.
4. Post-Occlusion Measurement:
-
Rapidly deflate the cuff.
-
Continuously record the diameter of the brachial artery for at least 3 minutes following cuff deflation.
-
The increased blood flow (reactive hyperemia) causes shear stress on the endothelium, leading to NO-mediated vasodilation.
5. Data Analysis:
-
Measure the peak arterial diameter after cuff deflation.
-
Calculate FMD as the percentage change from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
Comparative Summary and Logical Relationships
The choice between this compound and BEC for research or therapeutic development depends on the specific application and desired selectivity profile.
Off-Target Effects and Considerations
While both compounds are potent arginase inhibitors, it is crucial to consider potential off-target effects. Some studies have suggested that this compound may have biological activities independent of arginase 2 inhibition, particularly in the context of cancer cell apoptosis under hypoxic conditions.[8] Therefore, attributing all observed effects of this compound solely to arginase inhibition requires careful interpretation and control experiments. The off-target profile of BEC is less extensively documented in the reviewed literature.
Conclusion
This compound and BEC are valuable tools for studying the physiological and pathological roles of arginase. This compound's selectivity for ARG2 makes it particularly useful for dissecting the specific functions of this isoform. BEC's potent and more balanced inhibition of both ARG1 and ARG2 provides a broader tool for inhibiting overall arginase activity. The choice of inhibitor should be guided by the specific research question, the target tissue or cell type, and a thorough consideration of their distinct biochemical and pharmacokinetic properties. Further research, particularly direct comparative in vivo studies and more detailed pharmacokinetic profiling of BEC, will be beneficial for the drug development community.
References
- 1. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 5. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Specificity of nor-NOHA: A Comparative Guide
For researchers in drug development and related scientific fields, the selection of a potent and specific enzyme inhibitor is paramount. Nω-hydroxy-nor-L-arginine (nor-NOHA) is a widely utilized competitive inhibitor of arginase, an enzyme that plays a critical role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea. Dysregulation of arginase activity has been implicated in various pathological conditions, including cardiovascular diseases and cancer, making it a key therapeutic target. This guide provides an objective comparison of the in vitro specificity of this compound with other common arginase inhibitors, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity of Arginase Inhibitors
The in vitro potency of this compound and other arginase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different inhibitors.
| Inhibitor | Arginase I (ARG1) | Arginase II (ARG2) | Notes |
| This compound | Ki: 500 nM[1] | Ki: 50 nM[1] | Exhibits a preference for ARG2.[1] |
| IC50: ~0.5 µM (liver arginase)[2] | IC50: 10 ± 3 µM (macrophage)[3] | IC50 values can vary based on the tissue source and assay conditions. | |
| NOHA | Ki: 10 µM[1] | Ki: 1.6 µM (pH 7.5)[4] | Less potent than this compound.[1] |
| BEC | Ki: 0.4–0.6 µM[1] | Ki: 0.31 µM (pH 7.5)[4][5][6] | A slow-binding and competitive inhibitor.[5][6] |
| ABH | Ki: 0.11 µM[1] | Ki: 0.25 µM (pH 7.5)[1][4] | A potent boronic acid-based inhibitor. |
Specificity Profile of this compound
A crucial aspect of an inhibitor's utility is its specificity for the target enzyme over other related enzymes. For arginase inhibitors, selectivity against nitric oxide synthase (NOS) is particularly important as both enzymes utilize L-arginine as a substrate.
| Enzyme | Effect of this compound | Supporting Evidence |
| Arginase I & II | Potent competitive inhibitor | See comparative inhibitory activity table. |
| Inducible Nitric Oxide Synthase (iNOS) | Not a substrate or inhibitor[3][7] | Studies in murine macrophages have shown that this compound does not inhibit iNOS activity.[3] This makes it a useful tool for studying the interplay between arginase and NOS.[3][7] |
While this compound demonstrates good selectivity for arginase over iNOS, some studies have reported potential off-target effects. For instance, research in leukemic cells has suggested that this compound can induce apoptosis independently of arginase 2 (ARG2) inhibition, indicating off-target anti-leukemic activity.[8] Researchers should consider these potential off-target effects when interpreting experimental results.
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.
Arginase Activity Assay (Colorimetric)
This assay quantifies arginase activity by measuring the amount of urea produced from the hydrolysis of L-arginine.
Materials:
-
Arginase Assay Buffer
-
Arginase Substrate (L-arginine)
-
Urea Standard
-
Reagents for urea detection (e.g., α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold Arginase Assay Buffer. Centrifuge to remove debris and collect the supernatant.
-
Standard Curve: Prepare a urea standard curve by diluting a stock solution to known concentrations.
-
Reaction Setup: In a 96-well plate, add the sample, Arginase Assay Buffer, and initiate the reaction by adding the L-arginine substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution.
-
Urea Detection: Add the urea detection reagents and incubate at an elevated temperature (e.g., 90-100°C) to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculation: Determine the arginase activity in the samples by comparing their absorbance to the urea standard curve.
Arginase Inhibitor Screening Assay
This assay is used to determine the IC50 value of a potential inhibitor.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of purified arginase enzyme and serial dilutions of the inhibitor to be tested.
-
Reaction Setup: In a 96-well plate, add the arginase enzyme, the inhibitor at various concentrations, and the assay buffer. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the L-arginine substrate.
-
Incubation and Detection: Follow the same incubation and detection steps as the arginase activity assay.
-
Data Analysis: Plot the percentage of arginase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the arginase metabolic pathway, the experimental workflow for inhibitor screening, and the logical relationship of inhibitor specificity.
Figure 1: Arginase Metabolic Pathway and Inhibition by this compound.
Figure 2: Experimental Workflow for Arginase Inhibitor Screening.
Figure 3: Conceptual Diagram of Inhibitor Specificity.
References
- 1. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: nor-NOHA vs. siRNA Knockdown for Arginase Inhibition
For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach to target a specific enzyme is a critical decision in experimental design. This guide provides an objective comparison of two common methods for inhibiting arginase: the chemical inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA) and small interfering RNA (siRNA) knockdown.
This comparison will delve into their mechanisms of action, efficacy, potential off-target effects, and the experimental protocols required for their application, supported by experimental data from various studies.
At a Glance: this compound vs. siRNA for Arginase Inhibition
| Feature | This compound | siRNA Knockdown |
| Mechanism of Action | Reversible, competitive inhibitor of the arginase enzyme. | Post-transcriptional gene silencing by targeted degradation of arginase mRNA. |
| Target Level | Protein (enzyme activity). | mRNA (gene expression). |
| Speed of Onset | Rapid, limited by cell permeability and diffusion. | Slower, requires transfection and time for existing protein to degrade (typically 24-72 hours). |
| Duration of Effect | Transient, depends on the compound's half-life and cellular clearance. | Can be transient or stable depending on the delivery method (e.g., transient transfection vs. stable shRNA expression). |
| Reversibility | Reversible upon removal of the compound. | Reversible as the siRNA is diluted or degraded; can be made permanent with gene editing technologies. |
| Specificity | Can have off-target effects on other proteins. | Can have miRNA-like off-target effects, silencing unintended genes. |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data on the efficacy of this compound and siRNA in reducing arginase activity and expression, compiled from multiple studies.
Table 1: Efficacy of this compound in Arginase Inhibition
| Parameter | Value | Species/System | Reference |
| IC50 (Arginase I) | ~0.5 µM | Rat Liver | [1] |
| IC50 | ~2 µM | General | |
| IC50 | 10 ± 3 µM | IFN-gamma + LPS-stimulated murine macrophages | [2] |
| Ki (Arginase I) | 28 nM (at pH 7.4) | Human | [3] |
| Kd (Arginase I) | 0.47 µM - 0.517 µM | Human | [4] |
| Ki (Arginase II) | 51 nM | Human | [4] |
| Effective Concentration (in vitro) | 0.1 - 2 mM | K562 cells, CL-19 cells | [5][6] |
Table 2: Efficacy of siRNA in Arginase Knockdown
| Parameter | Value | Cell Type | Reference |
| Typical Concentration Range | 5 - 100 nM | Various mammalian cell lines | [7] |
| Recommended Starting Concentration | 10 - 30 nM | Various mammalian cell lines | [7][8] |
| Achievable Knockdown Efficiency (mRNA) | ~90% or greater | Various | [9] |
| Time to Effective Knockdown | 24 - 72 hours | General | [10] |
Delving Deeper: Mechanism of Action and Specificity
This compound: A Competitive Inhibitor
This compound functions by directly competing with the natural substrate, L-arginine, for binding to the active site of the arginase enzyme. This is a reversible interaction, meaning that the enzyme is not permanently modified, and its activity can be restored upon removal of the inhibitor.
Off-Target Effects of this compound: While generally considered a selective arginase inhibitor, some studies suggest potential off-target effects. For instance, the anti-leukemic activity of this compound has been observed to be independent of Arginase 2 (ARG2) inhibition, indicating that it may interact with other cellular targets.[11][12] Therefore, it is crucial to validate that the observed phenotype is a direct result of arginase inhibition, for example, through rescue experiments with the downstream products of arginase activity like ornithine or polyamines.
siRNA: Gene Silencing at the mRNA Level
siRNA-mediated knockdown of arginase involves the introduction of short, double-stranded RNA molecules that are complementary to the arginase mRNA sequence. These siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the arginase mRNA, leading to its degradation and preventing protein translation.
Off-Target Effects of siRNA: A significant challenge with siRNA technology is the potential for "miRNA-like" off-target effects.[13] This occurs when the seed region (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated region (UTR) of unintended mRNAs, leading to their translational repression or degradation.[14] These off-target effects are sequence-dependent and can be minimized by careful siRNA design, using the lowest effective concentration, and pooling multiple siRNAs targeting the same gene.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Arginase Activity Assay (Colorimetric)
This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.
-
Sample Preparation: Homogenize tissues or lyse cells in a buffer containing a protease inhibitor cocktail. Centrifuge to pellet cellular debris and collect the supernatant.
-
Enzyme Activation: Add a solution containing MnCl2 to the lysate and incubate at 55-60°C for 10 minutes to activate the arginase.
-
Arginine Hydrolysis: Add L-arginine (pH 9.7) to the activated lysate and incubate at 37°C for 30-60 minutes.
-
Urea Detection: Stop the reaction with an acid solution (e.g., a mixture of H2SO4, H3PO4, and water). Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) and heat at 100°C for 45 minutes.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 540 nm. The amount of urea is determined by comparison to a urea standard curve.
Western Blot for Arginase Protein Quantification
This technique is used to determine the relative amount of arginase protein in a sample.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for arginase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The band intensity is proportional to the amount of arginase protein.
Quantitative PCR (qPCR) for Arginase mRNA Quantification
qPCR is used to measure the amount of arginase mRNA in a sample.
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction with the cDNA, primers specific for arginase, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Amplification and Detection: Perform the qPCR in a real-time PCR machine. The machine measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Determine the cycle threshold (Ct) value for arginase and a housekeeping gene. The relative expression of arginase mRNA is calculated using the ΔΔCt method.
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound or transfect with siRNA and incubate for the desired time period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Pathways and Workflows
Arginase Signaling Pathway
Caption: Arginase signaling pathway and points of intervention.
Experimental Workflow: Comparing this compound and siRNA
Caption: Workflow for comparing this compound and siRNA effects.
Logical Relationship: Chemical vs. Genetic Inhibition
Caption: Chemical vs. genetic inhibition mechanisms.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or siRNA for arginase inhibition depends on the specific research question and experimental context.
-
This compound is ideal for studies requiring rapid and reversible inhibition of arginase enzymatic activity. It is well-suited for investigating the immediate downstream consequences of arginase inhibition. However, researchers must be mindful of potential off-target effects and should include appropriate controls to validate the specificity of their findings.
-
siRNA knockdown offers a highly specific method to reduce the total amount of arginase protein. This approach is valuable for studying the long-term consequences of arginase depletion. The primary consideration for siRNA is the potential for miRNA-like off-target effects, which necessitates careful experimental design and validation.
For a comprehensive understanding of arginase function, a combinatorial approach using both this compound and siRNA can be particularly powerful. Congruent results from both methods would provide strong evidence for the role of arginase in a specific biological process. Conversely, divergent results could uncover novel functions of the arginase protein independent of its enzymatic activity or reveal off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. siRNA FAQ [merckmillipore.com]
- 8. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The arginase inhibitor Nω-hydroxy-nor-arginine (this compound) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]
- 13. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of nor-NOHA: A Guide to Safe Laboratory Practices
For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential information and a step-by-step procedure for the safe disposal of nor-NOHA (Nω-Hydroxy-nor-L-arginine), a selective and reversible arginase inhibitor. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, a conservative approach to its disposal is recommended due to its classification as a hydroxylamine derivative and its potential to emit toxic fumes under fire conditions.[1] Adherence to these guidelines will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazard Profile of this compound
The safe disposal of any chemical begins with a thorough understanding of its potential hazards. In the case of this compound, there is conflicting information that necessitates a cautious approach.
| Data Point | MedChemExpress Safety Data Sheet (for this compound dihydrochloride) | General Information for Hydroxylamine Derivatives |
| Hazard Classification | Not a hazardous substance or mixture.[1] | Often classified as skin and respiratory tract irritants, corrosive to eyes, and can induce methemoglobinemia. |
| Disposal Recommendation | No specific disposal information provided. | Treat as hazardous waste; consult local or regional waste management authorities. |
| Decomposition | Under fire conditions, may decompose and emit toxic fumes.[1] | Can be unstable and decompose, especially when heated. |
Given this information, it is prudent to handle and dispose of this compound with the same precautions as other potentially hazardous hydroxylamine derivatives.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a safe and compliant method for the disposal of this compound waste, including pure compound, contaminated labware, and aqueous solutions.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated items such as weighing paper and spill cleanup materials, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams.
-
Sharps: Any sharps, such as needles or pipette tips, that are contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
3. Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound" or "Nω-Hydroxy-nor-L-arginine"
-
The primary hazard(s) (e.g., "Irritant," "Handle with Care")
-
The date the waste was first added to the container.
4. Storage: Store the sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the key steps and decision points.
By following these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions. Building trust through the provision of comprehensive safety information is paramount for any preferred supplier in the scientific community.
References
Personal protective equipment for handling nor-NOHA
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling nor-NOHA (Nω-Hydroxy-nor-L-arginine) in research and development settings. While this compound dihydrochloride is not classified as a hazardous substance, adherence to standard laboratory safety procedures is crucial to ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE required for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Protective Clothing | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary for large quantities or when generating aerosols or dusts. | To prevent inhalation of the compound, especially in powder form. |
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.[1]
-
Ensure easy access to a safety shower and eyewash station.[1]
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing (for solid form): Carefully weigh the required amount of this compound powder in a fume hood to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage of solutions, follow the supplier's recommendations, which may include freezing at -20°C or -80°C.[1][2]
Emergency Procedures and First Aid
In the event of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste.
-
Solid Waste: Collect contaminated lab coats, gloves, and bench paper in a designated, sealed waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a clearly labeled, sealed waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Assemble Materials: Gather this compound powder, the appropriate solvent (e.g., water, DMSO), calibrated pipettes, sterile conical tubes, and a vortex mixer.
-
Don PPE: Put on a lab coat, safety glasses, and nitrile gloves.
-
Prepare Work Area: Work within a chemical fume hood. Cover the work surface with disposable bench paper.
-
Weigh this compound: Tare a microcentrifuge tube on an analytical balance. Carefully add the desired amount of this compound powder to the tube.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of solvent to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Close the tube tightly and vortex until the solid is completely dissolved.
-
Label and Store: Clearly label the tube with the compound name, concentration, solvent, and date of preparation. Store the solution at the recommended temperature.
-
Decontaminate: Wipe down the work area and any equipment used with an appropriate cleaning agent.
-
Dispose of Waste: Dispose of all contaminated materials (e.g., pipette tips, microcentrifuge tube if empty) in the designated chemical waste container.
-
Remove PPE: Remove and dispose of gloves. Remove lab coat and safety glasses. Wash hands thoroughly.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
